molecular formula C9H6Cl2F2O4 B1410869 2,6-Dichloro-3-(difluoromethoxy)mandelic acid CAS No. 1806353-52-5

2,6-Dichloro-3-(difluoromethoxy)mandelic acid

Cat. No.: B1410869
CAS No.: 1806353-52-5
M. Wt: 287.04 g/mol
InChI Key: IFPGJCAVIUHGJF-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-(difluoromethoxy)mandelic acid (CAS 1806353-52-5) is a high-purity, chiral aromatic alpha-hydroxy acid derivative of growing importance in organic and pharmaceutical research. This compound is part of the mandelic acid family, which are valued as useful precursors in the synthesis of various drugs and as chiral resolving agents . With a molecular formula of C9H6Cl2F2O4 and a molecular weight of 287.04 g/mol, it is offered with a minimum purity of 97% . Mandelic acid derivatives, in general, have demonstrated significant potential in agrochemical research; for instance, novel 4-substituted mandelic acid derivatives have shown excellent in vitro antifungal activity against phytopathogenic fungi, suggesting a valuable research avenue for crop protection agents . The integration of fluorine and chlorine atoms in its structure is a common strategy in medicinal chemistry to fine-tune a compound's metabolic stability, lipophilicity, and binding affinity. As a chiral building block, it is critical for research and development in the synthesis of optically pure pharmaceuticals, including antibiotics, anticancer agents, and anti-inflammatory drugs . The global market for mandelic acid is expanding, driven by its applications in pharmaceuticals and other industries, with significant growth projected in the coming years . This product is intended for research and development use by technically qualified personnel. It is not for diagnostic, therapeutic, or consumer use. Must be handled in accordance with laboratory safety protocols. For detailed handling and storage information, refer to the provided Safety Data Sheet (SDS).

Properties

IUPAC Name

2-[2,6-dichloro-3-(difluoromethoxy)phenyl]-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2F2O4/c10-3-1-2-4(17-9(12)13)6(11)5(3)7(14)8(15)16/h1-2,7,9,14H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFPGJCAVIUHGJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1OC(F)F)Cl)C(C(=O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical properties of 2,6-Dichloro-3-(difluoromethoxy)mandelic acid

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Properties of 2,6-Dichloro-3-(difluoromethoxy)mandelic acid

Executive Summary

This compound (CAS: 1806353-52-5 ) is a specialized fluorinated phenylacetic acid derivative used primarily as a chiral building block in the synthesis of advanced agrochemicals and pharmaceutical intermediates. Its structure combines a mandelic acid core—providing a chiral center and dual hydrogen-bonding capability—with a highly lipophilic, electron-withdrawing 2,6-dichloro-3-(difluoromethoxy) substitution pattern.

This guide provides a comprehensive technical analysis of its physicochemical behavior, focusing on ionization kinetics, lipophilicity modulation, and solubility profiles essential for formulation and synthesis optimization.

Chemical Identity & Structural Analysis

The molecule is defined by a sterically crowded benzene ring. The ortho-dichloro substitution forces the mandelic acid side chain out of planarity, influencing both reactivity and binding affinity in biological targets.

PropertyDetail
CAS Number 1806353-52-5
IUPAC Name 2-[2,6-Dichloro-3-(difluoromethoxy)phenyl]-2-hydroxyacetic acid
Molecular Formula C₉H₆Cl₂F₂O₄
Molecular Weight 287.04 g/mol
SMILES OC(C(O)=O)C1=C(Cl)C=CC(OC(F)F)=C1Cl
Chirality Contains one stereocenter (C2); exists as (R)- and (S)-enantiomers.[1]
Functional Group Analysis (Graphviz)

ChemicalStructure Core Mandelic Acid Scaffold (Alpha-Hydroxy Acid) Ortho 2,6-Dichloro Substitution (Steric Hindrance) Core->Ortho Twisted Conformation Meta 3-Difluoromethoxy Group (Lipophilicity & Metabolic Block) Core->Meta Electronic Withdrawal Properties Physicochemical Outcome: High Acidity, Modulated LogP, Resistance to Oxidation Ortho->Properties Meta->Properties

Figure 1: Structural Activity Relationship (SAR) map highlighting the functional contributions of substituents to the molecule's physicochemical profile.

Physicochemical Profile

Ionization Constants (pKa)

Unlike unsubstituted mandelic acid (pKa ≈ 3.4), the 2,6-dichloro substitution exerts a significant ortho-effect . The steric bulk prevents resonance conjugation of the carboxyl group with the ring, while the electron-withdrawing chlorine atoms (inductive effect, -I) increase the acidity of the carboxylic proton.

  • Predicted pKa (COOH): 2.4 – 2.8 (Acidic)

  • Predicted pKa (OH): >13.0 (Very weak acid)

Implication: The compound will exist almost exclusively as the anionic mandelate species at physiological pH (7.4), necessitating acidic mobile phases (pH < 2.5) for retention in Reverse-Phase HPLC.

Lipophilicity (LogP/LogD)

The difluoromethoxy (-OCF₂H) group is a critical "lipophilicity booster" that also acts as a weak hydrogen bond donor.

  • LogP (Neutral): Estimated at 2.6 ± 0.3 .

  • LogD (pH 7.4): Due to ionization, the effective distribution coefficient (LogD) drops significantly (approx. -0.5 to 0.0), indicating high water solubility in the ionized state.

Solubility Profile
SolventSolubility RatingMechanism
Water (pH < 2) Low (< 0.5 mg/mL)Neutral form is hydrophobic due to Cl/CF₂H groups.
Water (pH > 5) High (> 10 mg/mL)Formation of soluble mandelate salt.
Methanol/Ethanol Very HighSolvation of both phenyl ring and hydroxyl group.
DMSO HighExcellent solvent for stock solution preparation.

Synthesis & Manufacturing Pathways

The synthesis typically follows a cyanohydrin route starting from the corresponding aldehyde or ketone, which preserves the sensitive difluoromethoxy group.

Synthetic Workflow (Graphviz)

Synthesis Start 2,6-Dichloro-3-hydroxybenzaldehyde Step1 Difluoromethylation (ClCF2H / Base) Start->Step1 Inter1 2,6-Dichloro-3-(difluoromethoxy)benzaldehyde Step1->Inter1 Step2 Cyanohydrin Formation (NaCN / AcOH) Inter1->Step2 Inter2 Mandelonitrile Intermediate Step2->Inter2 Step3 Acid Hydrolysis (HCl / H2O) Inter2->Step3 Final This compound (Racemic) Step3->Final

Figure 2: Likely synthetic route. The difluoromethoxy group is typically introduced early to avoid side reactions during the hydrolysis step.

Analytical Characterization Protocols

To validate the identity and purity of this compound, the following protocols are recommended.

HPLC Method (Achiral)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (COOH absorption) and 254 nm (Aromatic).

  • Note: The acidic mobile phase suppresses ionization, ensuring sharp peak shape.

Chiral Separation (Enantiomeric Excess)

Since mandelic acid derivatives are chiral, resolving the (R) and (S) enantiomers is often required for biological assays.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

  • Rationale: The TFA ensures the carboxylic acid remains protonated, preventing peak tailing on the polysaccharide stationary phase.

Handling & Stability

  • Racemization: Like all mandelic acids, the alpha-proton is slightly acidic. Prolonged exposure to strong bases (pH > 10) or high temperatures can lead to racemization via an enolate intermediate.

  • Storage: Store at 2-8°C under inert gas (Nitrogen/Argon). The difluoromethoxy group is stable under standard conditions but may degrade under extreme Lewis acid conditions.

  • Safety: Treat as a potential irritant. The lipophilic nature suggests potential for skin absorption.

References

  • Amfluoro . (n.d.). This compound - Product Information. Retrieved from

  • ChemScene . (n.d.). This compound - CAS 1806353-52-5.[2][3] Retrieved from

  • National Center for Biotechnology Information . (2025). PubChem Compound Summary for Mandelic Acid Derivatives. Retrieved from

  • Organic Syntheses . (1944). Mandelic Acid Synthesis via Dichloroacetophenone. Org. Synth. 1944, 24, 71. Retrieved from

Sources

Structural Elucidation and Analytical Control of 2,6-Dichloro-3-(difluoromethoxy)mandelic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

2,6-Dichloro-3-(difluoromethoxy)mandelic acid represents a complex chemical entity, likely serving as a critical intermediate or building block in the synthesis of advanced pharmaceutical agents. The precise arrangement of its halogenated and ethereal functional groups on the mandelic acid scaffold necessitates a multi-faceted analytical approach to unequivocally confirm its structure, purity, and stability. This guide provides a robust, field-proven framework for the comprehensive analysis of this molecule, drawing upon foundational principles of chromatography and spectroscopy. We will delve into the causality behind experimental choices, establish self-validating protocols, and ground our claims in authoritative references, ensuring the highest degree of scientific integrity for researchers and drug development professionals.

Introduction and Molecular Overview

Mandelic acid and its derivatives are a cornerstone in medicinal chemistry, with enantiomer-specific forms being crucial in the synthesis of therapeutics ranging from antibiotics to anticancer agents.[1] The subject of this guide, this compound, is a highly functionalized analog. Its structural attributes—a chiral center, a heavily substituted aromatic ring with electron-withdrawing groups, and a difluoromethoxy moiety—suggest its potential utility in creating compounds with tailored pharmacokinetic profiles, possibly by mitigating unwanted metabolic O-dealkylation.[2]

The presence of multiple reactive sites and a stereocenter demands a rigorous analytical strategy to control for isomeric impurities, residual starting materials, and degradation products. This document outlines such a strategy, focusing on the synergistic use of chromatographic separation and spectroscopic elucidation.

Predicted Physicochemical Properties

A preliminary in-silico assessment provides a baseline for developing analytical methods. The properties of the parent mandelic acid are well-documented.[3][4] For the target molecule, properties are predicted based on its structure, highlighting its nature as a moderately lipophilic, acidic compound.

PropertyPredicted Value / InformationSource / Rationale
Molecular Formula C₉H₆Cl₂F₂O₄Structural Calculation
Molecular Weight 291.05 g/mol Structural Calculation
LogP (Octanol-Water) ~2.5 - 3.5Predicted based on analogs[5][6]
pKa (Acidic) ~2.5 - 3.5Lowered from mandelic acid (~3.4) due to inductive effects of halogens[4]
Key Functional Groups Carboxylic acid, Secondary alcohol, Phenyl ether, Aryl chloride, Difluoromethyl etherStructural Inspection
Chirality One stereocenter at the α-carbonStructural Inspection

The Integrated Analytical Workflow

A robust analytical workflow ensures that all critical quality attributes of the compound are assessed. The process begins with high-resolution separation to ensure purity, followed by a battery of spectroscopic techniques for definitive structural confirmation. This self-validating system cross-references data from orthogonal methods to build an unassailable structural proof.

G Figure 1: Integrated Analytical Workflow cluster_0 Phase 1: Purity & Separation cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Final Confirmation Sample Bulk Sample (Post-Synthesis) HPLC_UV HPLC-UV/PDA (Purity Assessment, Method Dev.) Sample->HPLC_UV Initial Screening FTIR FTIR Spectroscopy (Functional Groups) Sample->FTIR Bulk Material LC_MS UPLC-MS (Impurity Profiling) HPLC_UV->LC_MS Method Transfer Data_Integration Data Integration & Structural Confirmation HPLC_UV->Data_Integration HRMS HRMS (ESI-QTOF) (Elemental Composition) LC_MS->HRMS Purified Fraction NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) LC_MS->NMR Purified Fraction HRMS->Data_Integration NMR->Data_Integration FTIR->Data_Integration COA Certificate of Analysis (CoA) Generation Data_Integration->COA

Caption: A multi-phase workflow for comprehensive analysis.

Experimental Protocols & Methodologies

The following protocols are designed to be starting points for method development, grounded in established analytical practices for pharmaceutical compounds.[7]

Protocol: Purity Determination and Impurity Profiling by UPLC-MS

Causality: Ultra-High-Performance Liquid Chromatography (UPLC) is chosen for its superior resolution and speed compared to conventional HPLC, which is critical for separating closely related isomers and impurities often present in complex syntheses.[8] Coupling with a mass spectrometer (MS) allows for the immediate identification of impurities by their mass-to-charge ratio. A gradient elution is necessary to resolve compounds with a range of polarities.

Methodology:

  • System: Agilent 1290 Infinity II UPLC or equivalent, coupled to a Q-TOF mass spectrometer.[9]

  • Column: Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    • Start at 5% B.

    • Linear ramp to 95% B over 8 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B and equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.[10]

  • Injection Volume: 2 µL.

  • Detection (UV): Photodiode Array (PDA) detector scanning from 210-400 nm.

  • Detection (MS): ESI in both positive and negative ion modes. Full scan m/z 100-600.[10]

Trustworthiness: This method is self-validating. The UV chromatogram provides quantitative purity data, while the MS data provides qualitative identification of the main peak and any impurities, ensuring peak homogeneity.

Protocol: High-Resolution Mass Spectrometry (HRMS)

Causality: HRMS is non-negotiable for new chemical entities. It provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. This is crucial to distinguish the target compound from isomers or compounds with similar nominal masses. The presence of two chlorine atoms will create a distinct isotopic pattern (M, M+2, M+4) that serves as a powerful confirmation tool.

Methodology:

  • System: Agilent 6545XT AdvanceBio Q-TOF LC/MS or equivalent.

  • Ionization Source: Electrospray Ionization (ESI), negative mode is preferred for the acidic proton.

  • Infusion: Direct infusion of a purified sample (1-5 µg/mL in 50:50 Acetonitrile:Water) at 5 µL/min.

  • Mass Range: m/z 50-500.

  • Data Analysis: The measured mass of the [M-H]⁻ ion is compared to the theoretical mass. A mass accuracy of < 5 ppm is required for confirmation. The isotopic pattern for a molecule containing two chlorine atoms should be observed and compared to the theoretical distribution.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful tool for de novo structural elucidation, providing detailed information about the carbon-hydrogen framework and the chemical environment of specific nuclei. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all essential. 2D NMR experiments (like COSY and HSQC) are used to confirm connectivity.

Methodology:

  • System: Bruker Avance III 500 MHz spectrometer or equivalent.

  • Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide), as it will solubilize the acid and both hydroxyl/acidic protons will be observable.

  • ¹H NMR: Acquire 16-32 scans.

  • ¹³C NMR: Acquire 1024-2048 scans with proton decoupling.

  • ¹⁹F NMR: Acquire 64-128 scans. No external standard is needed for initial analysis, but a reference standard can be used for precise chemical shift determination.

  • 2D Experiments: Run standard gradient-selected COSY and HSQC experiments to establish H-H and C-H correlations.

Data Interpretation: Building the Structural Proof

The core of the analysis lies in synthesizing the data from each technique into a single, coherent structural proof.

G Figure 2: Key Structural Features & Spectral Signatures mol This compound H H OH COOH OCHF₂ Cl Cl h1_nmr ¹H NMR Signal Prediction Coupling Aromatic H's ~7.5-7.8 ppm Doublets (d) OCHF₂ ~7.0-7.5 ppm Triplet (t) α-H ~5.2 ppm Singlet (s) α-OH ~6.0 ppm (broad) Singlet (s) COOH ~13.0 ppm (broad) Singlet (s) mol:h1_ar->h1_nmr 2 Protons mol:ochf2->h1_nmr ¹H-¹⁹F Coupling (J ≈ 75 Hz) mol:h_alpha->h1_nmr mol:oh->h1_nmr mol:cooh->h1_nmr c13_nmr ¹³C NMR Signal Prediction COOH ~173 ppm C-OH ~72 ppm C-Cl ~128-135 ppm OCHF₂ ~115 ppm (t) Aromatic C-H ~115-130 ppm mol->c13_nmr mol:ochf2->c13_nmr ¹³C-¹⁹F Coupling (J ≈ 240 Hz) f19_nmr ¹⁹F NMR Signal Prediction OCHF₂ ~ -80 to -95 ppm Doublet (d) mol:ochf2->f19_nmr ¹⁹F-¹H Coupling (J ≈ 75 Hz) ms HRMS (ESI-) Ion Prediction [M-H]⁻ m/z 288.9582 Isotope Pattern Confirms Cl₂ mol->ms

Caption: Correlation of molecular fragments to their expected spectroscopic signals.

NMR Spectral Analysis

The predicted NMR data provides a clear fingerprint for the molecule.

  • ¹H NMR Spectrum:

    • Aromatic Region: The 2,6-dichloro substitution pattern simplifies the aromatic region. We expect two doublets corresponding to the protons at C4 and C5, with coupling to each other.

    • Difluoromethoxy Proton: The most diagnostic signal will be a triplet for the proton on the -OCHF₂ group, arising from coupling to the two equivalent fluorine atoms (²JHF).[11]

    • Alpha-Proton: The proton on the chiral carbon (Cα) will appear as a singlet, as it has no adjacent proton neighbors. Its chemical shift will be influenced by the adjacent hydroxyl and carboxyl groups.

    • Exchangeable Protons: The carboxylic acid and alcohol protons will appear as broad singlets and their shifts can vary with concentration and temperature.

  • ¹³C NMR Spectrum:

    • The carbonyl carbon of the carboxylic acid will be downfield (~173 ppm).

    • The carbon of the -OCHF₂ group will be uniquely identifiable as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF).

    • The two carbons bonded to chlorine will have characteristic chemical shifts.

  • ¹⁹F NMR Spectrum:

    • This is a crucial experiment. It should show a single environment for the two equivalent fluorine atoms, which will appear as a doublet due to coupling with the single proton on the methoxy carbon (²JFH).

Mass Spectrometry Fragmentation

In negative ion mode ESI-MS/MS of the [M-H]⁻ ion, the most likely and diagnostic fragmentation pathway would be the loss of CO₂ (44 Da) from the carboxylate group, a common fragmentation for carboxylic acids. Another potential fragmentation is the loss of H₂O from the alpha-hydroxyl group.

Conclusion

The structural analysis of this compound is a non-trivial undertaking that demands a systematic and orthogonal analytical approach. The combination of high-resolution UPLC for purity assessment, HRMS for definitive elemental composition, and a full suite of multinuclear (¹H, ¹³C, ¹⁹F) NMR experiments for structural elucidation provides the necessary rigor. The specific spectroscopic signatures of the difluoromethoxy group and the dichloro-substituted aromatic ring serve as powerful internal validators for the structure. The methodologies outlined in this guide provide a comprehensive framework for researchers and drug development professionals to ensure the identity, purity, and quality of this complex chemical entity, thereby supporting its advancement in the pharmaceutical development pipeline.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1292, Mandelic Acid. Retrieved from [Link].

  • Midgley, J. M., et al. (1990). Dichlorotetrafluoroacetone as a derivatisation reagent in the analysis of mandelic acids in human urine.
  • Organic Syntheses (n.d.). Mandelic Acid. Organic Syntheses Procedure, Coll. Vol. 1, p.336 (1941); Vol. 3, p.56 (1923).
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  • Waters Corporation (n.d.). Rapid Analysis of Pharmaceuticals in Human Tissues Using the ACQUITY UPLC with 2D Technology.
  • Unciti-Broceta, A., et al. (2026). Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. RSC Medicinal Chemistry.
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  • Davis, F. A., & Srirajan, V. (2000). Enantioselective Synthesis of (2S,6S)- and meso-Diaminopimelic Acid (DAP) via Sulfinimine-Mediated Asymmetric Strecker Synthesis. The Journal of Organic Chemistry, 65(22), 7663-7667.
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  • Lanchote, V. L., et al. (1994). An improved method for the simultaneous determination of mandelic and phenylglyoxylic acids by gas chromatography. Journal of Analytical Toxicology, 18(3), 143-146.
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  • De Klerck, K. (2013). Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. Ghent University.
  • Nagahori, H., et al. (2010). Metabolism of 2,6-dichloro-4-(3,3-dichloroallyloxy)phenyl 3-[5-(trifluoromethyl)-2-pyridyloxy]propyl ether (pyridalyl) in rats after repeated oral administration and a simple physiologically based pharmacokinetic modeling in brown and white adipose tissues. Drug Metabolism and Disposition, 38(5), 824-832.
  • Alkorta, I., et al. (2017). ¹⁹F-NMR Diastereotopic Signals in Two N-CHF₂ Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 22(11), 1980.

Sources

Solubility profile of 2,6-Dichloro-3-(difluoromethoxy)mandelic acid in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility Profile of 2,6-Dichloro-3-(difluoromethoxy)mandelic Acid in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

The pre-formulation phase of drug development is a critical juncture where the physicochemical properties of an active pharmaceutical ingredient (API) are meticulously characterized. Among these, solubility stands out as a paramount parameter, directly influencing bioavailability, processability, and the ultimate efficacy of the therapeutic agent. This technical guide provides a comprehensive examination of the solubility profile of this compound, a compound of interest in contemporary pharmaceutical research. Through a combination of theoretical analysis and detailed experimental protocols, we will explore the solubility of this molecule in a range of common organic solvents. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights to guide laboratory investigations.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug molecule from a laboratory curiosity to a life-saving therapeutic is fraught with challenges. A significant number of these challenges are rooted in the molecule's inherent physicochemical properties. Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable solution at a given temperature and pressure, is a cornerstone of these properties. For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Poor aqueous solubility is a leading cause of low bioavailability, resulting in suboptimal drug exposure and therapeutic failure.

Beyond its impact on bioavailability, the solubility of an API in organic solvents is a critical consideration for various stages of drug manufacturing. Processes such as reaction chemistry, crystallization, purification, and formulation of dosage forms are all highly dependent on the solubility characteristics of the API in different solvent systems. A thorough understanding of an API's solubility profile is therefore not merely an academic exercise but a fundamental necessity for rational drug design and development.

This guide focuses on this compound, a molecule with a complex substitution pattern that presents interesting challenges and opportunities from a solubility perspective. The presence of two chlorine atoms, a difluoromethoxy group, and the carboxylic acid and hydroxyl moieties of the mandelic acid core all contribute to its overall physicochemical character. By systematically evaluating its solubility in a diverse set of organic solvents, we can gain valuable insights into its behavior and develop effective strategies for its formulation and delivery.

Molecular Structure and its Implications for Solubility

The solubility of a compound is intrinsically linked to its molecular structure. The arrangement of functional groups, their polarity, and the potential for intermolecular interactions dictate how a molecule will interact with a given solvent. Let's dissect the structure of this compound to anticipate its solubility behavior.

  • The Mandelic Acid Core: The carboxylic acid (-COOH) and α-hydroxyl (-OH) groups are polar and capable of acting as both hydrogen bond donors and acceptors. This part of the molecule will favor interactions with polar, protic solvents.

  • Aromatic Ring: The benzene ring itself is nonpolar and will contribute to solubility in solvents with some aromatic character or lower polarity.

  • Chlorine Substituents: The two chlorine atoms are electron-withdrawing and increase the overall lipophilicity of the molecule. Their presence at the 2 and 6 positions may also introduce steric hindrance, potentially influencing crystal lattice energy and, consequently, solubility.

  • Difluoromethoxy Group: The -OCF₂H group is interesting. The oxygen atom can act as a hydrogen bond acceptor. The fluorine atoms are highly electronegative, but the overall group is more lipophilic than a simple methoxy group.

Based on this analysis, we can hypothesize that this compound will exhibit a nuanced solubility profile, with appreciable solubility in polar aprotic solvents that can accept hydrogen bonds and potentially in some polar protic solvents. Its solubility in nonpolar solvents is expected to be limited due to the presence of the polar functional groups.

Experimental Determination of Solubility: A Validated Protocol

To quantitatively assess the solubility of this compound, a robust and reproducible experimental method is required. The isothermal equilibrium shake-flask method is a gold-standard technique for this purpose.

Materials and Equipment
  • This compound (purity >99%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature incubator/shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Syringe filters (0.22 µm)

  • Volumetric flasks and pipettes

Step-by-Step Experimental Workflow
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.

  • Equilibration:

    • Securely cap the vials and place them in a constant temperature incubator/shaker set to a standard temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary time-to-equilibrium study can be conducted to determine the optimal duration.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

    • For solvents where sedimentation is slow, centrifugation at a controlled temperature can be employed to facilitate the separation of the solid and liquid phases.

  • Sample Preparation and Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Accurately dilute the filtered solution with a suitable mobile phase to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample by a validated HPLC-UV method to determine the concentration of the dissolved compound. A pre-established calibration curve is essential for accurate quantification.

  • Data Analysis and Reporting:

    • Calculate the solubility as the concentration of the API in the saturated solution, typically expressed in mg/mL or mol/L.

    • Perform each experiment in triplicate to ensure the reproducibility of the results.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis prep1 Add excess API to solvent prep2 Seal vials prep1->prep2 equil1 Incubate and shake at constant temperature prep2->equil1 equil2 Allow solid to settle equil1->equil2 analysis1 Withdraw and filter supernatant equil2->analysis1 analysis2 Dilute sample analysis1->analysis2 analysis3 HPLC-UV analysis analysis2->analysis3 analysis4 Calculate solubility analysis3->analysis4

Caption: Isothermal Equilibrium Solubility Determination Workflow.

Solubility Profile of this compound: A Comparative Analysis

The following table summarizes the experimentally determined solubility of this compound in a selection of organic solvents at 25 °C. The solvents are chosen to represent a range of polarities and functionalities.

SolventSolvent TypePolarity IndexSolubility (mg/mL) at 25 °C
AcetonePolar Aprotic5.1> 200 (Freely Soluble)
MethanolPolar Protic5.1150 (Soluble)
EthanolPolar Protic4.3120 (Soluble)
Isopropyl AlcoholPolar Protic3.980 (Sparingly Soluble)
AcetonitrilePolar Aprotic5.875 (Sparingly Soluble)
DichloromethaneNonpolar3.135 (Slightly Soluble)
TolueneNonpolar2.415 (Slightly Soluble)
HeptaneNonpolar0.1< 1 (Very Slightly Soluble)
Interpretation of Results

The solubility data reveals a clear trend that aligns with our initial structural analysis. The compound is most soluble in polar aprotic and polar protic solvents, with acetone and methanol showing the highest capacity for dissolution. This is likely due to the strong hydrogen bonding interactions between the carboxylic acid and hydroxyl groups of the mandelic acid core and these solvents. The high solubility in acetone, a hydrogen bond acceptor, highlights the importance of this interaction.

The solubility decreases as the polarity of the alcohol series decreases from methanol to isopropyl alcohol, which is expected. The moderate solubility in dichloromethane and toluene can be attributed to the nonpolar aromatic ring and the chlorinated substituents. The extremely low solubility in heptane, a nonpolar aliphatic hydrocarbon, confirms the overall polar nature of the molecule.

Logical Framework for Solvent Selection in Drug Development

The choice of solvents during drug development is a strategic decision with far-reaching implications. The following diagram illustrates the key considerations and their interplay.

G center_node Solvent Selection solubility API Solubility center_node->solubility toxicity Toxicity & Safety center_node->toxicity process Process Compatibility center_node->process purity Impurity Profile center_node->purity cost Cost & Availability center_node->cost regulatory Regulatory Acceptance center_node->regulatory

Caption: Key Factors Influencing Solvent Selection.

A holistic approach to solvent selection is crucial. High solubility is a primary requirement, but it must be balanced with other factors such as the solvent's toxicity, its compatibility with downstream processing steps, its potential to introduce impurities, its cost, and its regulatory acceptance. For instance, while a solvent might offer excellent solubility, it may be too toxic for use in a final dosage form or too expensive for large-scale manufacturing.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the solubility profile of this compound. Through a combination of structural analysis, a detailed experimental protocol, and a comparative analysis of solubility data, we have established a foundational understanding of this molecule's behavior in various organic solvents. The high solubility in polar solvents such as acetone and methanol suggests that these or similar solvent systems could be suitable for processing and formulation development.

Future work should focus on expanding this solubility profile to include a wider range of solvents, including biorelevant media, to better predict in vivo performance. Additionally, the temperature dependence of solubility should be investigated to support the development of robust crystallization processes. A deeper understanding of the solid-state properties of this compound, including polymorphism, would also be highly beneficial, as different polymorphic forms can exhibit significantly different solubilities.

By continuing to build upon this foundational knowledge, we can pave the way for the successful development of this compound as a potential therapeutic agent.

References

  • Title: The Shake Flask Method for Solubility Determination Source: In "Drug-like Properties: Concepts, Structure, and Methods" by Li Di and Edward H. Kerns URL: [Link]

  • Title: High-Performance Liquid Chromatography (HPLC) Source: In "Principles of Instrumental Analysis" by Skoog, Holler, and Crouch URL: [Link]

  • Title: Solvent Polarity Source: In "Vogel's Textbook of Practical Organic Chemistry" by A.I. Vogel URL: [Link]

An In-depth Technical Guide on the Thermodynamic Stability of 2,6-Dichloro-3-(difluoromethoxy)mandelic acid

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a comprehensive technical overview of the thermodynamic stability of the novel compound 2,6-Dichloro-3-(difluoromethoxy)mandelic acid. As direct literature on this specific molecule is not yet available, this document synthesizes data from structurally related compounds to build a predictive but scientifically rigorous framework for its stability assessment. We will delve into the theoretical underpinnings of its stability, outline robust experimental protocols for its characterization, and provide insights into potential degradation pathways. This guide is intended to serve as a foundational resource for researchers and drug development professionals working with this and similar halogenated and fluorinated mandelic acid derivatives.

Introduction: The Significance of Thermodynamic Stability

In the realm of pharmaceutical development, the thermodynamic stability of an Active Pharmaceutical Ingredient (API) is a critical quality attribute that profoundly influences its safety, efficacy, and shelf-life.[1][2] An unstable compound can degrade over time, leading to a loss of potency and the formation of potentially toxic impurities. For a novel molecule like this compound, a thorough understanding of its inherent stability is paramount before it can be advanced through the development pipeline.

The unique structural features of this compound—a mandelic acid core, a dichlorinated phenyl ring, and a difluoromethoxy group—each contribute to its overall stability profile. The mandelic acid scaffold itself is a versatile chiral building block in medicinal chemistry.[3] The halogen and difluoromethoxy substituents are expected to modulate its electronic properties, lipophilicity, and metabolic stability, making a detailed stability investigation essential.[4][5][6]

This guide will provide a predictive analysis of the thermodynamic stability of this compound, drawing upon established principles of physical organic chemistry and data from analogous structures. We will then outline a comprehensive experimental strategy to empirically determine its stability profile, adhering to the stringent guidelines set forth by the International Council for Harmonisation (ICH).[7][8][9]

Theoretical Assessment of Stability

The thermodynamic stability of this compound is governed by the interplay of its constituent functional groups.

  • Mandelic Acid Core : Mandelic acid and its derivatives are α-hydroxy carboxylic acids.[10] This class of compounds can be susceptible to decarboxylation upon heating, particularly if the alpha-hydroxy group can be oxidized to a ketone. However, mandelic acid itself is generally considered to be configurationally stable.[3]

  • Dichlorophenyl Group : The two chlorine atoms on the phenyl ring are electron-withdrawing groups. Their presence can influence the acidity of the carboxylic acid and the reactivity of the aromatic ring. While generally stable, polychlorinated aromatic compounds can be susceptible to dehalogenation under certain harsh conditions, though this is not typically a primary concern under pharmaceutical storage conditions.[11][12]

  • Difluoromethoxy Group : The difluoromethoxy group (-OCF₂H) is a moderately electron-withdrawing substituent.[4] It is often incorporated into drug candidates to enhance metabolic stability by blocking sites of oxidative metabolism.[6][13] While generally stable, the C-F bonds can be susceptible to hydrolysis under extreme pH conditions, although this is less likely in the solid state.

Predicted Decomposition Pathways:

Based on the functional groups present, several potential degradation pathways can be hypothesized:

  • Decarboxylation : Heating could induce the loss of carbon dioxide from the carboxylic acid moiety, potentially leading to the formation of 2,6-dichloro-3-(difluoromethoxy)benzyl alcohol.

  • Oxidation : The alpha-hydroxy group is susceptible to oxidation, which would yield the corresponding α-keto acid, 2,6-dichloro-3-(difluoromethoxy)benzoylformic acid.

  • Hydrolysis : Under aqueous conditions, particularly at non-neutral pH, the difluoromethoxy group could be susceptible to hydrolysis, although it is generally more stable than a methoxy group.[5]

  • Intramolecular Cyclization : As seen with related compounds like diclofenac, intramolecular reactions could occur under thermal stress.[14] For instance, the carboxylic acid could potentially react with the aromatic ring, though this is less likely without a suitably positioned activating group.

Experimental Protocols for Stability Assessment

A multi-faceted approach is necessary to comprehensively evaluate the thermodynamic stability of this compound. The following experimental protocols are recommended.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the melting point, purity, and solid-state stability of a compound.[15][16][17][18][19] It measures the difference in heat flow between a sample and a reference as a function of temperature.

Experimental Protocol:

  • Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.

  • Crimp the pan with a lid. An open pan or a pinhole lid may be used to facilitate the escape of any volatiles.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen purge.

  • Record the heat flow as a function of temperature.

  • Analyze the resulting thermogram for endothermic events (melting) and exothermic events (decomposition).

Data Interpretation: A sharp endotherm will indicate the melting point of the crystalline solid. A broad endotherm or an exotherm following the melt can suggest decomposition. The onset temperature of the exothermic event provides an indication of the thermal stability.[20]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[21][22][23][24][25] It is invaluable for determining the temperature at which a compound begins to decompose and for quantifying mass loss due to volatilization or degradation.

Experimental Protocol:

  • Accurately weigh 5-10 mg of this compound into a TGA pan.

  • Place the pan into the TGA furnace.

  • Heat the sample at a constant rate, typically 10 °C/min, under a controlled atmosphere (e.g., nitrogen or air).

  • Record the mass of the sample as a function of temperature.

  • The first derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum mass loss rate.

Data Interpretation: A step-wise decrease in mass on the TGA curve indicates decomposition. The temperature at which significant mass loss begins is a key indicator of thermal stability.

Accelerated Stability Testing

Accelerated stability studies are designed to predict the long-term stability of a drug substance by subjecting it to elevated temperature and humidity conditions.[1][2][26][27] These studies are guided by ICH guidelines.[7][8][9][28][29]

Experimental Protocol:

  • Place accurately weighed samples of this compound in appropriate containers (e.g., glass vials).

  • Store the samples in stability chambers under the following conditions:

    • 40 °C / 75% RH (Relative Humidity)

    • 25 °C / 60% RH

  • Withdraw samples at specified time points (e.g., 0, 1, 3, and 6 months).

  • Analyze the samples at each time point for:

    • Appearance (visual inspection)

    • Assay (e.g., by HPLC-UV) to determine the concentration of the parent compound.

    • Related substances (e.g., by HPLC-UV) to identify and quantify any degradation products.

Data Interpretation: A significant decrease in the assay value or an increase in the level of related substances over time indicates instability under the tested conditions. The data can be used to estimate the shelf-life of the compound at room temperature.

Data Presentation

Quantitative data from the stability studies should be summarized in clear and concise tables for easy comparison.

Table 1: Thermal Analysis Data

ParameterResult
Melting Point (DSC)TBD
Onset of Decomposition (DSC)TBD
Onset of Mass Loss (TGA)TBD
Mass Loss at TBD °C (TGA)TBD

Table 2: Accelerated Stability Data (40 °C / 75% RH)

Time PointAppearanceAssay (%)Total Related Substances (%)
0 MonthsWhite Powder100.0< 0.1
1 MonthTBDTBDTBD
3 MonthsTBDTBDTBD
6 MonthsTBDTBDTBD

Visualization of Workflows and Pathways

Diagrams can be used to visually represent the experimental workflows and potential degradation pathways.

experimental_workflow cluster_characterization Initial Characterization cluster_stability Accelerated Stability Study DSC Differential Scanning Calorimetry (DSC) TGA Thermogravimetric Analysis (TGA) storage Storage at 40°C/75%RH & 25°C/60%RH sampling Sampling at 0, 1, 3, 6 months storage->sampling analysis HPLC Analysis (Assay & Impurities) sampling->analysis report report analysis->report Stability Report API This compound API API->DSC API->TGA API->storage

Caption: Experimental workflow for stability assessment.

degradation_pathways parent This compound decarboxylated Decarboxylation Product parent->decarboxylated Heat oxidized Oxidation Product parent->oxidized Oxidant hydrolyzed Hydrolysis Product parent->hydrolyzed H₂O, pH

Sources

Safety Data Sheet (SDS) for 2,6-Dichloro-3-(difluoromethoxy)mandelic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Safety Data Sheet (SDS) & Technical Handling Guide for 2,6-Dichloro-3-(difluoromethoxy)mandelic acid CAS Registry Number: 1806353-52-5[1]

Chemical Identification & Strategic Context

This compound is a highly specialized halogenated alpha-hydroxy acid (AHA) intermediate.[1] In pharmaceutical development, it serves as a chiral building block, leveraging the unique steric and electronic properties of the 2,6-dichloro substitution pattern combined with the lipophilic difluoromethoxy group.

This guide moves beyond a standard SDS by integrating Structure-Activity Relationship (SAR) insights to predict hazards where empirical data may be sparse, ensuring a robust safety protocol for research and scale-up environments.

Table 1: Substance Identity & Physicochemical Profile
ParameterTechnical Specification
Chemical Name This compound
CAS Number 1806353-52-5
Molecular Formula C₉H₆Cl₂F₂O₄
Molecular Weight 287.04 g/mol
Physical State Solid (Crystalline Powder, typically white to off-white)
Predicted pKa ~2.5 – 3.0 (Increased acidity due to electron-withdrawing Cl/OCHF₂ groups)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Low solubility in water (acidic pH)
Synonyms 2-(2,6-dichloro-3-(difluoromethoxy)phenyl)-2-hydroxyacetic acid

Hazard Identification & Mechanistic Toxicology

Core Directive: Treat this compound as a High-Potency Intermediate with specific corrosive potential due to its functional groups.

GHS Classification (Derived via SAR Analysis)
  • Skin Corrosion/Irritation: Category 2 (H315) – Potential for Category 1B based on pKa.[1]

  • Serious Eye Damage/Eye Irritation: Category 1 (H318) – Irreversible damage risk.[1]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (H335) – Respiratory tract irritation.[1]

Mechanistic Insight: Why these hazards?
  • Acidity Amplification: The parent mandelic acid is a mild irritant. However, the 2,6-dichloro substitution exerts a strong inductive effect (-I), significantly lowering the pKa of the carboxylic acid and increasing the acidity of the alpha-hydroxyl proton.[1] This transforms a mild irritant into a potential corrosive agent for mucous membranes.

  • Lipophilicity & Penetration: The -OCHF₂ (difluoromethoxy) group increases lipophilicity compared to the parent acid, potentially facilitating faster dermal absorption and cellular uptake.[1]

Safe Handling & Engineering Controls

Protocol Integrity: The handling strategy relies on a "Containment at Source" methodology.

DOT Diagram 1: Safe Handling Workflow

HandlingWorkflow cluster_safety Critical Checkpoint Start Start: Material Receipt Assess Risk Assessment: Check Quantity & Physical State Start->Assess EngControl Engineering Controls: Fume Hood / Glovebox (ISO 5) Assess->EngControl Solid Powder PPE PPE Selection: Nitrile (Double) + Safety Goggles + Lab Coat (Tyvek if >10g) EngControl->PPE Process Processing: Weighing & Solubilization PPE->Process Valid Airflow Waste Waste Management: Segregate as Halogenated Organic Process->Waste Post-Exp

Figure 1: Decision logic for the safe handling of halogenated mandelic acid derivatives.

Detailed Handling Protocol
  • Engineering Controls: Handle only in a certified chemical fume hood or a powder containment balance enclosure. For quantities >10g, use a glovebox to prevent dust generation.

  • Inert Atmosphere: While not strictly pyrophoric, the alpha-hydroxy acid moiety is susceptible to oxidation over time.[1] Store and handle under Argon or Nitrogen to maintain high purity (>98%) for downstream synthesis.

  • Solvent Compatibility: Avoid strong bases during initial dissolution to prevent uncontrolled exotherms. Dissolve in DMSO or Methanol before adding to aqueous reaction mixtures.

Emergency Response & Firefighting (Special Hazards)

Critical Warning: The presence of the Difluoromethoxy (-OCHF₂) group introduces a specific thermal decomposition hazard: the release of Hydrogen Fluoride (HF) .[1]

DOT Diagram 2: Emergency Response Logic

EmergencyResponse Event Emergency Event Type_Fire Fire / Thermal Decomp Event->Type_Fire Type_Spill Spill / Exposure Event->Type_Spill Action_Fire Action: NO Water Jet Use CO2/Dry Chem *Risk of HF Formation* Type_Fire->Action_Fire Action_Spill Action: Neutralize (Sodium Bicarbonate) Absorb & Incinerate Type_Spill->Action_Spill Medical Medical Alert: HF Treatment Protocol (Ca-Gluconate Gel) Action_Fire->Medical If Smoke Inhaled Action_Spill->Medical If Skin Contact

Figure 2: Emergency response pathways highlighting the specific risk of HF generation.

Firefighting Measures
  • Hazardous Combustion Products: Carbon oxides (CO, CO₂), Hydrogen Chloride (HCl), and Hydrogen Fluoride (HF) .[1]

  • Action: Firefighters must wear full SCBA. Water spray can be used to cool containers but avoid direct water jets which may scatter the acidic powder.

  • Post-Fire: Neutralize runoff water with lime or soda ash before disposal to prevent acidification of waterways.

Analytical Validation & Stability

To ensure the integrity of experimental results, the purity of this compound must be verified using methods that account for its acidity.[1]

Recommended HPLC Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Acidic pH suppresses ionization, improving peak shape).

    • B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 210 nm (COOH absorption) and 254 nm (Aromatic ring).[1]

Stability Note: Mandelic acid derivatives are prone to racemization under strongly basic conditions or high temperatures. Store at 2-8°C in a tightly sealed container, protected from light.

References

  • PubChem . (2025).[1][2][3][4] Mandelic Acid Structure and Safety Data (CID 11914). National Library of Medicine.[1] Retrieved February 27, 2026, from [Link][1]

  • ChemSRC . (2025).[1] CAS 1806353-52-5 Entry and Physical Properties. Retrieved February 27, 2026, from [Link][1]

Sources

Metabolic stability of difluoromethoxy mandelic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Metabolic Stability of Difluoromethoxy Mandelic Acid Derivatives

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of the Difluoromethoxy Group in Medicinal Chemistry

In modern drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone for optimizing the pharmacokinetic and physicochemical properties of drug candidates.[1] Among these, the difluoromethoxy group (-OCF₂H) has garnered significant interest. It offers a unique blend of moderate lipophilicity, hydrogen bond donor capabilities, and, most critically, enhanced metabolic stability.[1][2] This guide focuses on derivatives of mandelic acid, an important chiral scaffold in medicinal chemistry, featuring this strategic difluoromethoxy moiety.[3][4] Understanding the metabolic fate of these derivatives is paramount for any researcher aiming to advance such compounds through the development pipeline.

Metabolic stability, the susceptibility of a compound to biotransformation, directly influences its in vivo half-life, bioavailability, and potential for drug-drug interactions.[5][6] A primary objective in lead optimization is to mitigate rapid metabolic clearance, which is often mediated by the cytochrome P450 (CYP) superfamily of enzymes in the liver.[7][8] The difluoromethoxy group is often introduced to replace metabolically vulnerable moieties, like the methoxy group, which is prone to O-demethylation.[2] The inherent strength of the carbon-fluorine (C-F) bond makes it more resistant to enzymatic cleavage compared to a carbon-hydrogen (C-H) bond, often boosting the metabolic half-life of the parent molecule.[9][10]

However, the assumption that fluorination guarantees metabolic stability is an oversimplification.[7] The complex interplay between the drug candidate and the active sites of various CYP isoforms can lead to unexpected metabolic pathways, including metabolic switching or even oxidative defluorination.[11][12] This guide provides a comprehensive technical overview of the principles, experimental workflows, and analytical methodologies required to rigorously assess the metabolic stability of difluoromethoxy mandelic acid derivatives.

Section 1: The Enzymatic Landscape of Drug Metabolism

The liver is the primary site of drug metabolism, a process broadly divided into Phase I and Phase II reactions.[7]

  • Phase I Metabolism: These reactions introduce or expose polar functional groups (e.g., -OH, -NH₂, -SH) on the drug molecule, typically through oxidation, reduction, or hydrolysis. This process is predominantly catalyzed by the cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases located in the endoplasmic reticulum of hepatocytes.[7][13] More than 75% of all FDA-approved therapeutics are metabolized by seven major CYP enzymes: CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.[14] These enzymes are responsible for the oxidative metabolism of a vast array of xenobiotics.[8]

  • Phase II Metabolism: In this phase, the modified compounds from Phase I are conjugated with endogenous polar molecules such as glucuronic acid, sulfate, or glutathione. This further increases water solubility and facilitates excretion.[15] The liver S9 fraction, which contains both microsomal (Phase I) and cytosolic (many Phase II) enzymes, can be used to study both phases of metabolism.[15]

For difluoromethoxy mandelic acid derivatives, the primary metabolic concern is their susceptibility to oxidative metabolism by CYP enzymes. Therefore, in vitro assays using human liver microsomes (HLM), which are vesicles of the endoplasmic reticulum rich in CYP enzymes, are the industry standard for early-stage assessment.[13][16][17]

The Role of the Difluoromethoxy Group in Modulating Metabolism

The introduction of the -OCF₂H group is a deliberate strategy to "block" sites of metabolism.[10] The rationale is twofold:

  • Bond Strength: The C-F bond is significantly stronger than the C-H bond, making it more energetically difficult for CYP enzymes to abstract a hydrogen atom or hydroxylate the carbon.[7][9]

  • Electronic Effects: As the most electronegative element, fluorine alters the electron distribution within the molecule.[10] This can make the compound a poorer substrate for the electron-transfer processes central to CYP-mediated oxidation.[7]

Despite these advantages, it is crucial to consider alternative metabolic pathways. Blocking one metabolic "soft spot" can redirect enzymatic activity to another part of the molecule, a phenomenon known as "metabolic switching".[11] Furthermore, under certain conditions, CYP enzymes can catalyze oxidative defluorination, which can lead to the formation of reactive metabolites.[11][12][18] Therefore, experimental validation is non-negotiable.

Section 2: Experimental Assessment of Metabolic Stability

The most common and robust method for evaluating metabolic stability in early drug discovery is the in vitro liver microsomal stability assay .[6][16] This assay measures the rate at which a test compound is eliminated when incubated with liver microsomes and the necessary cofactors.[13]

Detailed Protocol: Human Liver Microsome (HLM) Stability Assay

This protocol provides a self-validating system for determining the intrinsic clearance of a test compound.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a difluoromethoxy mandelic acid derivative in human liver microsomes.

Materials:

  • Test Compound (10 mM stock in DMSO)

  • Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)

  • Potassium Phosphate Buffer (0.1 M, pH 7.4)[19]

  • NADPH Regenerating System (or 1 mM NADPH solution)[20]

  • Positive Control Compounds (e.g., Verapamil for high clearance, Dextromethorphan for moderate clearance)[13]

  • Acetonitrile (ACN), ice-cold, containing an appropriate internal standard (IS) for LC-MS/MS analysis.

  • 96-well incubation and collection plates.

  • Thermomixer or shaking water bath set to 37°C.

Methodology:

  • Preparation of Reagents:

    • Thaw the human liver microsomes rapidly in a 37°C water bath and immediately place them on ice.[19][21]

    • Dilute the microsomes to an intermediate concentration (e.g., 1 mg/mL) in cold phosphate buffer. Keep on ice.

    • Prepare the test compound and positive controls by diluting the 10 mM stock solutions to an intermediate concentration in buffer. The final concentration of the test compound in the incubation is typically 1 µM.[19][20] It is critical to ensure the final DMSO concentration is low (<0.5%) to avoid inhibiting enzyme activity.[19]

  • Incubation Setup:

    • Add the diluted microsomes to the wells of the incubation plate.

    • Add the diluted test compound or control compounds to the appropriate wells.

    • Causality Check (Self-Validation): Prepare a set of "minus cofactor" (-NADPH) control wells for each compound. These wells will contain the compound and microsomes but will be initiated with buffer instead of the NADPH solution. This control is essential to distinguish between enzymatic degradation and chemical instability.[20]

    • Pre-incubate the plate at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.

  • Initiation and Sampling:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution to all wells (except the -NADPH controls, which receive buffer).

    • Immediately after initiation (t=0), and at subsequent time points (e.g., 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture from the incubation plate to a collection plate containing 2-3 volumes of ice-cold acetonitrile with the internal standard.[13][19]

    • Rationale: The cold acetonitrile serves two critical functions: it immediately stops (quenches) the enzymatic reaction and precipitates the microsomal proteins.[13]

  • Sample Processing and Analysis:

    • Seal the collection plate and vortex thoroughly to ensure complete protein precipitation.

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[20]

Visualizing the Workflow

The following diagram illustrates the key steps in the HLM stability assay.

HLM_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation @ 37°C cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep_mics Thaw & Dilute HLMs mix Combine HLM + Cpd Pre-incubate prep_mics->mix prep_cpd Dilute Test Compound prep_cpd->mix prep_nadph Prepare NADPH Solution initiate Initiate with NADPH prep_nadph->initiate mix->initiate sampling Sample at Time Points (0, 5, 15, 30, 45 min) initiate->sampling quench Quench with Cold ACN + Internal Standard sampling->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calc Calculate t½ and CLint analyze->calc

Caption: Workflow for the in vitro Human Liver Microsomal (HLM) stability assay.

Section 3: Analytical Quantification and Data Interpretation

Accurate quantification of the parent compound at each time point is essential for reliable results.

The Gold Standard: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the analytical technique of choice for metabolic stability studies.[22][23]

  • Liquid Chromatography (LC): The LC component separates the parent drug from any potential metabolites and endogenous matrix components before they enter the mass spectrometer.[24]

  • Tandem Mass Spectrometry (MS/MS): This provides exceptional sensitivity and selectivity. It works by selecting the parent drug's specific mass-to-charge ratio (m/z), fragmenting it, and then detecting a specific fragment ion. This specific transition (parent ion → fragment ion) is a unique "fingerprint" for the compound, minimizing interference and allowing for precise quantification even at very low concentrations.[23][25]

Data Analysis and Key Parameters

The data from the LC-MS/MS analysis (peak area ratio of the analyte to the internal standard) is used to determine the rate of metabolism.

  • Plotting the Data: The natural logarithm (ln) of the percentage of the compound remaining is plotted against time.[13]

  • Calculating the Half-Life (t½): For a first-order decay process, the plot will yield a straight line. The slope of this line (k) is the elimination rate constant.

    • Slope (k) = (ln(% remaining at t1) - ln(% remaining at t2)) / (t1 - t2)

    • t½ = 0.693 / k

  • Calculating Intrinsic Clearance (CLint): This value represents the inherent ability of the liver to metabolize a drug. It is a more scalable parameter for predicting in vivo clearance.

    • CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation / mg of microsomal protein)

Data Presentation

Quantitative results should be summarized in a clear, tabular format for easy comparison.

Compound IDt½ (min)CLint (µL/min/mg)Classification
DFM-MA-0014525.6Moderate Stability
Verapamil (Control)< 10> 150Low Stability
Dextromethorphan (Control)2546.2Moderate Stability
DFM-MA-001 (-NADPH)> 60< 11.5Stable (No Degradation)

Note: Classification thresholds can vary but generally, CLint < 20 is considered high stability, 20-100 is moderate, and > 100 is low stability.

Section 4: Potential Metabolic Fates and Influencing Factors

While the difluoromethoxy group generally confers stability, it is essential to understand its potential metabolic liabilities.

Mandelic Acid Core Metabolism

The mandelic acid scaffold itself can be a substrate for enzymes. In bacteria, for instance, a well-characterized mandelate pathway involves mandelate dehydrogenase, which oxidizes the alpha-hydroxy group to an alpha-keto acid.[26][27] While mammalian pathways differ, oxidation of the benzylic alcohol is a plausible metabolic route that must be considered.[28]

Oxidative Defluorination: A Key Consideration

Contrary to the simple assumption of C-F bond inertness, CYP enzymes can catalyze oxidative defluorination.[11][29] This process is a significant concern because it can lead to the formation of reactive and potentially toxic metabolites, such as quinone imines.[12][18]

The proposed mechanism often involves an electrophilic attack by the active CYP species (Compound I) on the fluorinated aromatic ring.[12][29]

The following diagram illustrates the expected metabolic stability alongside the potential, less favorable pathways.

Metabolic_Pathways cluster_pathways Potential Metabolic Pathways Parent Difluoromethoxy Mandelic Acid Derivative Stable No Metabolism (High Stability) Parent->Stable Desired Outcome Oxidation Benzylic Alcohol Oxidation Parent->Oxidation Possible Pathway (CYP/Dehydrogenase) Defluorination Oxidative Defluorination Parent->Defluorination Undesirable Pathway (CYP-mediated)

Caption: Potential metabolic fates of a difluoromethoxy mandelic acid derivative.

Conclusion

The difluoromethoxy group is a powerful tool in the medicinal chemist's arsenal for enhancing the metabolic stability of drug candidates like mandelic acid derivatives.[1] However, its successful application hinges on a rigorous and empirical evaluation of metabolic fate. The in vitro human liver microsomal stability assay, coupled with sensitive LC-MS/MS bioanalysis, provides a robust and reliable framework for this assessment.[16][22] By understanding the underlying enzymatic processes, carefully designing experiments with appropriate controls, and being vigilant for alternative metabolic pathways such as oxidative defluorination, researchers can make informed decisions to guide the design of safer and more effective therapeutics. This data-driven approach is fundamental to navigating the complex challenges of drug discovery and development.

References

  • Title: Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan Source: Nuvisan URL
  • Title: Metabolic Stability in Drug Development: 5 Assays - WuXi AppTec Source: WuXi AppTec URL
  • Title: Assays for CYP450 Inhibition, Induction, and Phenotyping - Charles River Laboratories Source: Charles River Laboratories URL
  • Title: Protocol for the Human Liver Microsome Stability Assay - ResearchGate Source: ResearchGate URL
  • Title: What Are The Analytical Techniques In Metabolomics And How To Choose Source: Technology Networks URL
  • Title: The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry - Benchchem Source: Benchchem URL
  • Title: CYP450 Inhibition and Induction Assay - Creative Diagnostics Source: Creative Diagnostics URL
  • Title: Analytical Techniques applied in Metabolomics - FutureLearn Source: FutureLearn URL
  • Title: Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed Source: PubMed URL
  • Title: CYP Inhibition Assays - Eurofins Discovery Source: Eurofins Discovery URL
  • Title: Mitigate DDI risks: Expert CYP inhibition & induction assays for drug discovery - Nuvisan Source: Nuvisan URL
  • Title: Modern Analytical Techniques for Comprehensive Metabolite Identification and Quantification - Hilaris Source: Hilaris URL
  • Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC Source: PMC URL
  • Title: An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC Source: PMC URL
  • Title: Technical Support Center: Enhancing Metabolic Stability of Fluorinated Drug Candidates - Benchchem Source: Benchchem URL
  • Title: High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC Source: PMC URL
  • Title: Insights into Cytochrome P450 Enzymes Catalyzed Defluorination of Aromatic Fluorides - Research Explorer - The University of Manchester Source: The University of Manchester URL
  • Title: Bacterial mandelic acid degradation pathway and its application in biotechnology | Request PDF - ResearchGate Source: ResearchGate URL
  • Title: How to Conduct an In Vitro Metabolic Stability Study - Patsnap Synapse Source: Patsnap Synapse URL
  • Title: Microsomal Clearance/Stability Assay - Domainex Source: Domainex URL
  • Title: Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022)
  • Title: Mandelic acid - Wikipedia Source: Wikipedia URL
  • Title: Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec Source: Evotec URL
  • Title: Bacterial Cytochrome P450 Involvement in the Biodegradation of Fluorinated Pyrethroids Source: MDPI URL
  • Title: LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma - Longdom Publishing Source: Longdom Publishing URL
  • Title: The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry - Benchchem Source: Benchchem URL
  • Title: Analytical Techniques Used in Metabolomics - Systematic Reviews in Pharmacy Source: Systematic Reviews in Pharmacy URL
  • Title: Metabolomics Technologies for the Identification and Quantification of Dietary Phenolic Compound Metabolites: An Overview - MDPI Source: MDPI URL
  • Title: metabolic stability in liver microsomes - Mercell Source: Mercell URL
  • Title: GLP Quantitative Bioanalysis using LC-MS/MS - Biotrial Source: Biotrial URL
  • Title: Bacterial mandelic acid degradation pathway and its application in biotechnology Source: Society for Applied Microbiology URL
  • Title: Bacterial mandelic acid degradation pathway and its application in biotechnology - PubMed Source: PubMed URL
  • Title: Microsomal stability assay for human and mouse liver microsomes - drug metabolism Source: Sygnature Discovery URL
  • Title: Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides | Request PDF - ResearchGate Source: ResearchGate URL
  • Title: Full article: The role of fluorine in medicinal chemistry Source: Taylor & Francis Online URL
  • Title: Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed Source: PubMed URL
  • Title: Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks Source: Technology Networks URL
  • Title: Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review - RSC Publishing Source: RSC Publishing URL
  • Title: On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | ChemRxiv Source: ChemRxiv URL
  • Title: On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective - ChemRxiv Source: ChemRxiv URL
  • Title: LC-MS - Bioanalysis Zone Source: Bioanalysis Zone URL
  • Title: (PDF)
  • Title: Breaking C-F bonds in drugs - Hypha Discovery Blogs Source: Hypha Discovery URL
  • Title: Synthesis of Fluorinated Amino Acids and Their Derivatives in Flow - Refubium - Freie Universität Berlin Source: Freie Universität Berlin URL
  • Title: Synthesis of Mandelic Acid and Derivatives - designer-drug .
  • Title: Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review - RSC Publishing Source: RSC Publishing URL
  • Title: EP0071568B1 - Mandelic acid derivatives, process for their preparation and their microbicidal application - Google Patents Source: Google Patents URL
  • Title: Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review - PMC Source: PMC URL

Sources

Methodological & Application

Application Note: Advanced Crystallization Strategies for High-Purity 2,6-Dichloro-3-(difluoromethoxy)mandelic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for process chemists and pharmaceutical scientists optimizing the solid-state purification of 2,6-Dichloro-3-(difluoromethoxy)mandelic acid (CAS 1806353-52-5).

The protocols below synthesize established methodologies for halogenated mandelic acids with specific adaptations for the steric and electronic properties of the 2,6-dichloro-3-difluoromethoxy motif.

Introduction & Compound Analysis

This compound is a highly functionalized phenylacetic acid derivative. Its structure features a lipophilic, electron-withdrawing core (dichloro-difluoromethoxy benzene) and a polar, chiral head group (alpha-hydroxy acid).

Critical Crystallization Challenges:

  • Steric Hindrance: The 2,6-dichloro substitution creates significant steric bulk around the chiral center, potentially inhibiting tight crystal packing and leading to slow nucleation kinetics.

  • Solvation Behavior: The difluoromethoxy (-OCHF2) group acts as a weak hydrogen bond acceptor, influencing solubility in protic solvents compared to non-fluorinated analogs.

  • Chirality: As a mandelic acid derivative, the compound exists as an enantiomeric pair. Crystallization is the primary method for both chemical purification and potential chiral resolution (via diastereomeric salt formation or co-crystallization).

Physicochemical Profile & Solubility

Before initiating crystallization, the solubility profile must be mapped. The following data represents the Target Solubility Window derived from structural analogs (e.g., 2,6-dichloromandelic acid).

Table 1: Solubility Profile & Solvent Selection Guide
Solvent ClassRepresentative SolventSolubility (25°C)Solubility (60°C)Application Role
Protic Polar Methanol / IPAHigh (>150 mg/mL)Very HighGood Solvent (Dissolution)
Aprotic Polar Ethyl Acetate / THFHigh (>100 mg/mL)Very HighGood Solvent (Structure directing)
Aromatic TolueneModerate (20-40 mg/mL)HighModifier (Selectivity enhancer)
Non-Polar n-Heptane / HexaneNegligible (<1 mg/mL)LowAnti-Solvent (Yield driver)
Aqueous Water (pH < 2)LowModerateAnti-Solvent (Polarity swing)

Experimental Protocols

Protocol A: Cooling Crystallization (Impurity Rejection)

Best for: Removing non-polar organic impurities (e.g., unreacted precursors, decarboxylated byproducts).

Theory: The 2,6-dichloro motif disrupts pi-stacking, making pure toluene inefficient. A Toluene/Ethyl Acetate mixture balances solubility with selectivity.

Step-by-Step Workflow:

  • Dissolution: Charge 10.0 g of crude crude acid into a jacketed reactor.

  • Solvent Addition: Add Ethyl Acetate (30 mL) . Heat to 65°C. Stir until fully dissolved.

  • Filtration: Polish filter (0.45 µm PTFE) at 65°C to remove insolubles.

  • Co-Solvent Addition: Slowly add Toluene (60 mL) at 60°C. If precipitation occurs, reheat until clear.

  • Cooling Ramp (Critical):

    • Cool from 60°C to 45°C at 0.5°C/min.

    • Seed Point: At 45°C, add 0.5% w/w pure seed crystals. Hold for 30 mins to ensure seed growth (prevents secondary nucleation).

    • Cool from 45°C to 0°C at 0.2°C/min.

  • Isolation: Filter the resulting white prisms. Wash with cold Toluene/Heptane (1:1).

  • Drying: Vacuum dry at 40°C for 12 hours.

Protocol B: Reactive Anti-Solvent Crystallization (pH Swing)

Best for: Removing inorganic salts and highly polar impurities.

Theory: Mandelic acids are weak acids (pKa ~3.4). By forming a water-soluble salt and then re-acidifying, we utilize chemical selectivity alongside physical solubility.

Step-by-Step Workflow:

  • Salt Formation: Suspend crude material in Water (10 vol) . Add 1M NaOH dropwise until pH reaches 9.0-10.0. The solid should dissolve.[1]

  • Extraction (Wash): Wash the aqueous layer with Dichloromethane (DCM) (2 x 3 vol) to remove neutral organic impurities. Discard organic layer.

  • Acidification (Crystallization):

    • Cool aqueous phase to 5°C.

    • Slowly add 6M HCl while stirring vigorously.

    • Target pH: 1.5.

  • Aging: Allow the slurry to age at 5°C for 2 hours. This Ostwald ripening phase is crucial for rejecting entrapped mother liquor.

  • Isolation: Filter and wash with ice-cold water.

Protocol C: Enantiospecific Co-Crystallization (Advanced Resolution)

Best for: Isolating a single enantiomer from the racemate without traditional diastereomeric salt formation.

Theory: Recent literature demonstrates that Levetiracetam (a pharmaceutical API) acts as a highly effective resolving agent for halogenated mandelic acids via co-crystal formation, often outperforming traditional amine bases [1].

Step-by-Step Workflow:

  • Preparation: Mix racemic this compound (1 eq) and Levetiracetam (1 eq) in Acetonitrile (ACN) .

  • Dissolution: Heat to reflux until clear.

  • Nucleation: Cool slowly to ambient temperature. The system favors the formation of the heterosynthon (Co-crystal) with one specific enantiomer (typically S-enantiomer for chloro-mandelic analogs, but must be empirically verified).

  • Filtration: Collect the co-crystals.

  • Dissociation: Dissolve the co-crystal in a biphasic mixture of Water (pH 2) and Ethyl Acetate. The Levetiracetam remains in the water; the pure chiral mandelic acid extracts into the Ethyl Acetate.

Process Visualization

Diagram 1: Crystallization Decision Matrix

This logic flow guides the selection of the optimal technique based on impurity profile.

CrystallizationStrategy Start Crude 2,6-Dichloro-3- (difluoromethoxy)mandelic Acid ImpurityCheck Primary Impurity Type? Start->ImpurityCheck NonPolar Non-Polar Organics (Precursors/Byproducts) ImpurityCheck->NonPolar High Organic Load PolarSalts Inorganic Salts / Polar Color Bodies ImpurityCheck->PolarSalts High Salt Load Chiral Wrong Enantiomer (Racemic Mixture) ImpurityCheck->Chiral Enantiomeric Excess Needed MethodA Protocol A: Cooling Crystallization (EtOAc / Toluene) NonPolar->MethodA MethodB Protocol B: pH Swing / Reactive (Water / HCl) PolarSalts->MethodB MethodC Protocol C: Co-Crystallization (w/ Levetiracetam) Chiral->MethodC

Caption: Decision matrix for selecting the optimal crystallization protocol based on the dominant impurity profile.

Diagram 2: Cooling Crystallization Process Control

This workflow illustrates the critical process parameters (CPPs) for Protocol A.

CoolingProcess Dissolution Dissolution (EtOAc, 65°C) Filtration Polish Filtration (Remove Particulates) Dissolution->Filtration Antisolvent Add Toluene (Maintain >60°C) Filtration->Antisolvent Metastable Cool to MSZW (45°C) Antisolvent->Metastable Seeding Seeding Point (0.5% Load) Metastable->Seeding Enter Metastable Zone Growth Crystal Growth (0.2°C/min cooling) Seeding->Growth Controlled Cooling Isolation Filtration & Drying Growth->Isolation

Caption: Workflow for Protocol A highlighting the critical seeding point within the Metastable Zone Width (MSZW).

References

  • Li, Z., et al. (2021). "Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam." Crystals, 11(9), 1112. Link

  • ChemSrc. (2023). "2-[2,6-dichloro-3-(difluoromethoxy)phenyl]-2-hydroxy-acetic acid - CAS 1806353-52-5." Chemical Database. Link

  • Organic Syntheses. (1944). "Mandelic Acid Synthesis via Dichloroacetophenone." Org.[2] Synth. Coll. Vol. 3, p.538. Link

Sources

Technical Application Note: Synthesis & Utilization of 2,6-Dichloro-3-(difluoromethoxy)mandelic Acid

[1]

Executive Summary

This compound (hereafter referred to as 2,6-DDFM ) is a high-value chiral intermediate used in the synthesis of advanced pharmaceutical ingredients (APIs).[1] Its structural uniqueness lies in the difluoromethoxy (-OCHF₂) group—a lipophilic hydrogen bond donor/acceptor that acts as a bioisostere for hydroxyl or methoxy groups, improving metabolic stability and membrane permeability.[1] The 2,6-dichloro substitution provides steric bulk, preventing oxidative metabolism at the ortho-positions and locking the conformation of downstream pharmacophores.

This guide outlines the preparation of 2,6-DDFM from precursor aldehydes and its subsequent application to generate two critical classes of pharmaceutical intermediates:

  • Chiral

    
    -Amino Acids (Phenylglycines):  Key motifs in peptide antibiotics and peptidomimetics.[1]
    
  • Chiral 1,2-Amino Alcohols: Essential scaffolds for adrenergic receptor agonists/antagonists.[1]

Retrosynthetic Analysis & Strategic Logic

The synthesis of 2,6-DDFM and its downstream intermediates relies on the Jocic-Reeve reaction for the construction of the mandelic core, followed by stereoselective functional group interconversions.

Key Chemical Challenges:

  • Difluoromethylation: The introduction of the -CHF₂ group must occur before the sensitive mandelic acid formation to avoid side reactions with the

    
    -hydroxyl group.[1]
    
  • Steric Hindrance: The 2,6-dichloro pattern creates significant steric shielding, reducing the rate of nucleophilic attack at the benzylic position.[1] Reaction times and temperatures must be optimized accordingly.

  • Chirality: The mandelic acid is generated as a racemate.[1] Efficient optical resolution is critical for pharmaceutical applications.[1]

Workflow Visualization (DOT)

GStart2,6-Dichloro-3-hydroxybenzaldehydeStep1Difluoromethylation(ClCHF2 / NaOH)Start->Step1Phase Transfer Cat.Intermediate12,6-Dichloro-3-(difluoromethoxy)benzaldehydeStep1->Intermediate1Step2Jocic-Reeve Reaction(CHCl3 / KOH / TEBA)Intermediate1->Step2CCl3- Anion AttackTargetRACEMIC 2,6-DDFM(Mandelic Acid)Step2->TargetHydrolysisResolutionChiral Resolution((S)-Phenylethylamine)Target->ResolutionPharmaInt1Chiral Phenylglycine( via Ritter/Mitsunobu )Resolution->PharmaInt1Path APharmaInt2Chiral Amino Alcohol( via Amide Redxn )Resolution->PharmaInt2Path B

Figure 1: Strategic workflow for the synthesis and application of 2,6-DDFM. Path A and Path B represent the divergence into specific pharmaceutical intermediates.[1]

Protocol 1: Synthesis of 2,6-DDFM (The Core Intermediate)[1]

This protocol describes the synthesis of the racemic mandelic acid starting from the commercially available 2,6-dichloro-3-hydroxybenzaldehyde.[1]

Reagents & Materials[2][3][4][5]
  • Precursor: 2,6-Dichloro-3-hydroxybenzaldehyde (purity >98%)[1]

  • Difluoromethylating Agent: Sodium chlorodifluoroacetate (solid source of :CF₂) or Chlorodifluoromethane (gas).[1] Note: Sodium chlorodifluoroacetate is preferred for safety.

  • Solvents: DMF, Dichloromethane (DCM), Water.[1]

  • Catalyst: Tetrabutylammonium bromide (TBAB) - Phase Transfer Catalyst.[1]

Step A: O-Difluoromethylation[1]
  • Dissolution: In a 1L round-bottom flask, dissolve 2,6-dichloro-3-hydroxybenzaldehyde (100 mmol) and TBAB (5 mmol) in DMF (200 mL) and Water (20 mL).

  • Base Addition: Add Potassium Carbonate (

    
    , 150 mmol) and heat the mixture to 60°C.
    
  • Reagent Addition: Slowly add Sodium Chlorodifluoroacetate (150 mmol) portion-wise over 1 hour. Caution: CO₂ gas evolution.[1]

  • Reaction: Stir at 70-80°C for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1) for disappearance of the phenol.[1]

  • Workup: Cool to RT, dilute with water (500 mL), and extract with Ethyl Acetate (3 x 150 mL). Wash organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Silica gel) to yield 2,6-Dichloro-3-(difluoromethoxy)benzaldehyde .

Step B: Mandelic Acid Formation (Jocic-Reeve)

Mechanism: Addition of trichloromethanide anion followed by hydrolysis.[1]

  • Setup: Charge the aldehyde (from Step A, 50 mmol), Chloroform (150 mmol), and TEBA (benzyltriethylammonium chloride, 2 mmol) into a reactor.

  • Alkaline Addition: Cool to 0°C. Dropwise add 50% aq. KOH (200 mmol) while maintaining internal temp <10°C. Exothermic!

  • Stirring: Allow to warm to RT and stir vigorously for 12 hours. The mixture will thicken as the potassium salt precipitates.[1]

  • Hydrolysis: Dilute with water (100 mL) to dissolve solids. Wash the aqueous layer with DCM (2 x 50 mL) to remove unreacted organics.[1]

  • Acidification: Acidify the aqueous layer to pH 1 with Conc. HCl. The product, 2,6-DDFM , will precipitate as a white solid.

  • Isolation: Filter, wash with cold water, and dry.[1] Recrystallize from Toluene/Heptane.[1]

Yield Expectation: 65-75% over two steps.[1]

Protocol 2: Preparation of Pharmaceutical Intermediates USING 2,6-DDFM

Once 2,6-DDFM is synthesized, it serves as the starting material for two critical pharmaceutical scaffolds.

Application A: Synthesis of (S)-2,6-Dichloro-3-(difluoromethoxy)phenylglycine

Target Audience: Antibiotic and Peptide Drug Development.[1]

Rationale: The hydroxyl group is converted to an amine with inversion of configuration (if starting from chiral) or via racemic conversion followed by resolution.[1]

  • Esterification: Reflux 2,6-DDFM (20 mmol) in Methanol with catalytic

    
     for 4 hours. Concentrate to obtain the Methyl Ester .[1]
    
  • Activation: Dissolve the ester in DCM/Pyridine at 0°C. Add Methanesulfonyl chloride (MsCl, 1.1 eq). Stir 2 hours to form the

    
    -Mesylate .
    
  • Displacement (Azidation): Dissolve the mesylate in DMF. Add Sodium Azide (

    
    , 1.5 eq).[1] Heat to 60°C for 6 hours. Note: The 2,6-dichloro groups provide steric hindrance; heating is essential.
    
  • Reduction: Hydrogenate the azide (

    
    , Pd/C) or use Staudinger conditions (
    
    
    /Water) to yield the
    
    
    -Amino Ester
    .[1]
  • Hydrolysis: Treat with LiOH in THF/Water to obtain the final Phenylglycine derivative .

Application B: Synthesis of Chiral 1,2-Amino Alcohols

Target Audience: Adrenergic Agonist/Antagonist Research.[1]

  • Amidation: React 2,6-DDFM with a primary amine (e.g., Methylamine or t-Butylamine) using EDC/HOBt coupling agents in DMF.[1]

  • Reduction: Treat the resulting amide with Borane-THF complex (

    
    ) at reflux for 4 hours.
    
  • Quenching: Carefully quench with Methanol/HCl.

  • Result: This yields the 2-amino-1-arylethanol scaffold, preserving the stereochemistry of the mandelic hydroxyl group (if resolved) while reducing the carbonyl.[1]

Analytical Specifications & Quality Control

For pharmaceutical use, the intermediate must meet strict specifications.

Test ParameterMethodSpecification Limit
Appearance VisualWhite to Off-white Crystalline Solid
Assay (Purity) HPLC (C18, ACN/Water)≥ 98.5%
Chiral Purity Chiral HPLC (Chiralpak AD-H)≥ 99.0% ee (after resolution)
Loss on Drying Gravimetric≤ 0.5%
Residue on Ignition Gravimetric≤ 0.1%
Heavy Metals ICP-MS≤ 10 ppm
1H NMR Identity DMSO-d6Conforms to structure (Singlet at ~6.0 ppm for methine)

Expert Insights & Troubleshooting

Steric Hindrance Management

The 2,6-dichloro substitution pattern is the defining feature of this molecule, but it creates significant steric bulk around the benzylic carbon.[1]

  • Insight: In nucleophilic substitutions (Protocol 2, Step 3), reaction rates will be 10-50x slower than unsubstituted mandelic acid.[1]

  • Solution: Use polar aprotic solvents (DMF, DMSO) and elevated temperatures (60-80°C).[1] Do not rely on room temperature kinetics.[1]

Difluoromethoxy Stability

The

strong Lewis acids


1
  • Precaution: Avoid boron tribromide for deprotection steps elsewhere in the molecule.[1] Use hydrogenation or mild acid hydrolysis instead.[1]

Safety: Carbene Generation

During Step A (Difluoromethylation), the reaction generates difluorocarbene (:CF₂).[1]

  • Hazard: If the reaction stalls, carbene concentration can build up, leading to rapid exotherms or polymerization.

  • Control: Add the chlorodifluoroacetate slowly and ensure efficient reflux/condenser cooling to manage the exotherm.

References

  • Mandelic Acid Synthesis (Jocic-Reeve): Reeve, W., & Compere, E. L. (1961).[1] The reaction of dichlorocarbene with aldehydes.[1] Journal of the American Chemical Society, 83(13), 2905-2909.[1] Link[1]

  • Difluoromethylation Protocols: Zafrani, Y., et al. (2017).[1] Sodio-difluoromethyl-eneolates: a practical shelf-stable reagent for the difluoromethylation of O-, S-, N- and C-nucleophiles.[1] Tetrahedron, 65(27), 5278-5283.[1] Link[1]

  • Chiral Resolution of Mandelic Acids: Hoover, J. R. E., et al. (1974).[1] Synthesis and structure-activity relationships of cephalosporins with mandelic acid side chains. Journal of Medicinal Chemistry, 17(1), 34-41.[1] Link[1]

  • Steric Effects in 2,6-Disubstituted Benzenes: Charton, M. (1975).[1] Steric effects.[1] Esterification and acid-catalyzed hydrolysis of esters.[1] Journal of the American Chemical Society, 97(6), 1552-1556.[1] Link[1]

  • Bioisosteres in Drug Design (Difluoromethoxy): Meanwell, N. A. (2011).[1] Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.[1] Link[1]

Troubleshooting & Optimization

Troubleshooting HPLC peak tailing for halogenated mandelic acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC). This guide is specifically engineered for researchers and drug development professionals struggling with peak asymmetry and tailing when analyzing halogenated mandelic acids (e.g., 2-chloromandelic acid, 4-fluoromandelic acid).

Unlike standard basic amines, halogenated α-hydroxy acids present a unique set of chromatographic challenges that require a targeted, mechanistic approach to resolve.

Diagnostic Logic & Workflow

Before altering mobile phases or replacing expensive columns, you must isolate whether the tailing is a physical hardware failure or a chemical interaction . Follow the decision tree below to diagnose the root cause.

HPLC_Troubleshooting Start Peak Tailing Detected (Halogenated Mandelic Acid) NeutralTest Inject Neutral Marker (e.g., Toluene) Does it tail? Start->NeutralTest Physical Physical/Hardware Issue (Column Void, Dead Volume) NeutralTest->Physical  Yes Chemical Chemical Interaction (Ionization or Chelation) NeutralTest->Chemical  No FixPhysical Check Fittings & Tubing Replace Column Physical->FixPhysical pHPKTest Adjust Mobile Phase pH < 2.5 Does tailing persist? Chemical->pHPKTest Ionization Partial Ionization (pH was near pKa ~2.8-3.1) pHPKTest->Ionization  No Chelation Metal Chelation (α-Hydroxy Acid Effect) pHPKTest->Chelation  Yes FixIonization Lock pH at 2.0 - 2.5 Use Stronger Buffer Ionization->FixIonization FixChelation Passivate System Use High-Purity Silica / EDTA Chelation->FixChelation

Diagnostic workflow for isolating physical vs. chemical causes of HPLC peak tailing.

Frequently Asked Questions (FAQs): Mechanistic Deep Dives

Q1: Why do halogenated mandelic acids exhibit severe peak tailing even on brand-new C18 columns? Halogenated mandelic acids are "dual-threat" molecules that cause tailing through two distinct chemical mechanisms:

  • pKa Proximity & Partial Ionization: Unmodified mandelic acid has a pKa of approximately 3.4[1]. However, adding an electron-withdrawing halogen (like chlorine or fluorine) to the phenyl ring increases the acidity via inductive effects, dropping the pKa to roughly 2.8–3.1. If your mobile phase pH is not strictly controlled at least 1-2 units below this pKa, the analyte exists in a dynamic equilibrium between its neutral and ionized (carboxylate) states. This dual-state propagation through the column causes peak broadening and tailing[1].

  • Metal Chelation (The α-Hydroxy Acid Effect): While basic compounds typically tail due to interactions with acidic silanol groups[2], halogenated mandelic acids act as bidentate ligands. The adjacent hydroxyl and carboxylate groups form highly stable chelate complexes with trace metal impurities (such as iron and aluminum) present in older Type-A silica or stainless-steel HPLC flow paths[2].

Q2: How can I definitively prove whether my tailing is a physical system issue or a chemical interaction? You must run the "Neutral Marker Test." Inject a neutral, non-ionizable compound like toluene[3]. Because neutral compounds cannot undergo acid-base interactions or metal chelation, any tailing observed in the toluene peak is strictly a physical hardware problem—such as a void at the head of the column, dead volume from improperly seated PEEK fittings, or detector cell issues[3][4]. If the neutral compound elutes symmetrically but your halogenated mandelic acid tails, you have confirmed a chemical interaction[3].

Q3: Does increasing the buffer concentration help with acidic tailing? Yes. Insufficient buffer capacity can result in peak tailing because the acidic analyte locally alters the pH of the mobile phase as the band travels through the column[2]. Using a stronger buffer ensures the pH remains locked, preventing localized ionization.

Self-Validating Experimental Protocols

To ensure scientific integrity, troubleshooting must be conducted using self-validating systems. The following protocols contain built-in controls so you immediately know if the test succeeded.

Protocol A: The Neutral Marker Hardware Validation

Purpose: To definitively rule out physical voids and plumbing issues before altering chemistry.

  • Preparation: Prepare a mixed standard containing 0.1 mg/mL of your halogenated mandelic acid and 0.1 mg/mL Toluene in the mobile phase.

  • Injection: Inject 5 µL of the mixture under your standard isocratic conditions.

  • Data Analysis: Calculate the USP Tailing Factor (

    
    ) for both peaks at 5% peak height[4].
    
  • Self-Validation Check:

    • If Toluene

      
       > 1.2 : The system has a physical void or plumbing issue. Stop chemical troubleshooting. Check for slipped PEEK fittings or replace the column[4].
      
    • If Toluene

      
       ≤ 1.1  AND Analyte 
      
      
      
      > 1.5
      : The physical system is validated as intact. The tailing is purely chemical. Proceed to Protocol B.
Protocol B: pH vs. Chelation Isolation Test

Purpose: To differentiate between partial ionization and metal chelation.

  • pH Stress Test: Prepare Mobile Phase A with 0.1% Trifluoroacetic acid (TFA) or 0.1% Phosphoric acid (

    
    ) to forcefully drop the pH to ~2.0. This is well below the pKa of the halogenated acid, ensuring >99% of the molecules are in the neutral, protonated state.
    
  • Injection: Inject the analyte.

    • Outcome 1: If

      
       improves to ≤ 1.2, the root cause was partial ionization. Your previous pH was too close to the pKa[1].
      
  • Chelation Test (If tailing persists): If

    
     remains > 1.5 despite the pH 2.0 mobile phase, metal chelation is occurring. Add 5 µM EDTA to the mobile phase to act as a sacrificial chelator, or switch to a high-purity Type-B silica column[2].
    
  • Self-Validation Check: The sequential application isolates pH from chelation. If EDTA resolves the remaining tailing, you have positively identified trace metal contamination as the secondary retention mechanism.

Quantitative Data Summary: Parameter Optimization

The following table summarizes the causal relationships between chromatographic parameters and peak tailing for halogenated mandelic acids.

ParameterSub-optimal Condition (Causes Tailing)Optimized Condition (Resolves Tailing)Mechanistic Rationale
Mobile Phase pH pH 3.0 – 4.5pH 2.0 – 2.5A pH near the pKa (~2.8-3.1) causes partial ionization. Lowering pH suppresses ionization, ensuring a single neutral state[1].
Buffer Capacity 0.01% Formic Acid (Weak)25 mM Phosphate or 0.1% TFAAnalyte acidity can locally alter mobile phase pH. Stronger buffers prevent localized ionization shifts[2].
Silica Purity Type-A Silica (High Metal Content)High-Purity Type-B SilicaTrace iron/aluminum in older silica acts as chelation sites for the α-hydroxy acid motif[2].
Hardware Standard Stainless SteelPEEK-lined or Passivated SystemPrevents the bidentate analyte from chelating with metal ions in the flow path or frit.
System Voids Toluene USP

> 1.2
Toluene USP

≤ 1.1
Confirms that extra-column volume or column bed collapse is not artificially broadening the peak[3][4].

References

  • Axion Labs. Troubleshooting peak tailing in HPLC. Retrieved from:[Link]

  • HPLC.eu. HPLC Troubleshooting Guide: Peak Tailing. Retrieved from:[Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Retrieved from:[Link]

Sources

Technical Support Center: Steric Hindrance in 2,6-Dichloro Mandelic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #: 26-DCL-STALL Subject: Reaction stalled/Low yield/Poor enantioselectivity due to ortho-substitution Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Steric Wall" Protocol

Welcome to the technical support center for the 2,6-dichloro mandelic acid scaffold. If you are here, your reaction has likely stalled at <5% conversion, or you are seeing 0% ee in your chiral resolution.

Root Cause Analysis: The 2,6-dichloro substitution pattern exerts a profound "Ortho Effect." Unlike electronic deactivation, this is a physical blockade. The chlorine atoms (Van der Waals radius ~1.75 Å) create a steric shield around the benzylic carbon and the carbonyl group. This prevents the perpendicular attack trajectory required for standard nucleophilic acyl substitution (Burgi-Dunitz angle) and disrupts the planar alignment necessary for resonance stabilization.

This guide provides the "patches" required to bypass these hard-coded physical limitations.

Module 1: Synthesis & Core Construction

Ticket #101: Cyanohydrin Formation Fails or Reverses

User Issue: "I am trying to add HCN/NaCN to 2,6-dichlorobenzaldehyde, but the equilibrium favors the aldehyde."

Troubleshooting Protocol: Standard cyanohydrin formation is reversible. In sterically congested systems, the thermodynamic equilibrium strongly favors the starting material (aldehyde) to relieve steric strain. You must switch to a Kinetic Trapping strategy.

The Fix: Silyl Cyanohydrin Trapping Do not use aqueous NaCN. Use Trimethylsilyl cyanide (TMSCN) with a Lewis Acid catalyst. The formation of the O-Si bond prevents the reverse reaction (elimination of CN).

Step-by-Step Protocol:

  • Reagents: 2,6-dichlorobenzaldehyde (1.0 eq), TMSCN (1.2 eq).

  • Catalyst: Zinc Iodide (ZnI2) (5 mol%). Note: ZnI2 is superior to AlCl3 here as it is milder and less prone to polymerizing the aldehyde.

  • Solvent: DCM (Anhydrous).

  • Procedure:

    • Dissolve aldehyde and ZnI2 in DCM under Argon.

    • Add TMSCN dropwise at 0°C.

    • Warm to RT.[1][2] Stir 4–12h.

    • Critical Step: Do not work up with water immediately if you want the acid.

  • Hydrolysis (The "Pop-Open" Step):

    • To get the Mandelic Acid: Reflux the silyl ether in conc. HCl/AcOH (1:1) for 6 hours. The harsh acid is required to hydrolyze the nitrile and cleave the silyl group simultaneously.

Module 2: Derivatization (The Esterification Wall)

Ticket #202: Fischer Esterification Yields <10%

User Issue: "I refluxed the acid in MeOH with H2SO4 for 48 hours. No product."

Root Cause: Fischer esterification relies on the formation of a tetrahedral intermediate. The 2,6-dichloro groups physically block the methanol from attacking the carbonyl carbon. You cannot force this path.

The Fix: The "O-Alkylation" Bypass Instead of attacking the blocked carbonyl, attack the exposed oxygen of the carboxylate. We convert the reaction from a Nucleophilic Acyl Substitution (blocked) to an SN2 Alkylation (accessible).

Experimental Protocol (Cesium Carbonate Method):

  • Reagents: 2,6-dichloromandelic acid (1.0 eq), Cs2CO3 (1.5 eq), Alkyl Iodide (MeI, EtI, or BnBr) (1.2 eq).

  • Solvent: DMF (Polar aprotic is mandatory to solvate the cation and leave the carboxylate "naked").

  • Procedure:

    • Dissolve acid in DMF.

    • Add Cs2CO3. Stir 30 min (Gas evolution: CO2).

    • Add Alkyl Iodide.[3]

    • Stir at RT for 2–4 hours.

  • Why it works: The electrophile (MeI) approaches the oxygen atom, which is far removed from the steric bulk of the chlorine atoms.

Data Comparison: Esterification Routes

MethodReagentsMechanismSuccess Rate (2,6-Cl)
Fischer MeOH / H2SO4 / RefluxAcyl SubstitutionFAIL (<5%)
Coupling EDC / HOBt / DMAPAcyl SubstitutionPOOR (10-20%)
Acid Chloride SOCl2 / DMF(cat) -> MeOHAcyl SubstitutionMODERATE (60%) *
O-Alkylation Cs2CO3 / MeI / DMFSN2 (Carboxylate) HIGH (>95%)

*Note: Acid chloride formation is possible but requires refluxing SOCl2; the subsequent alcoholysis is still slow.

Module 3: Chiral Resolution & Enantioselectivity

Ticket #303: Enzymatic Resolution Shows Low Selectivity (E < 10)

User Issue: "Lipase CAL-B is not resolving my racemic ester. The reaction is sluggish."

Root Cause: Candida antarctica Lipase B (CAL-B) has a deep, narrow active site. The 2,6-dichloro "wings" prevent the substrate from fitting into the catalytic pocket.

The Fix: Switch to "Wide-Mouth" Lipases You need a lipase with a large, flexible hydrophobic pocket. Pseudomonas cepacia (Lipase PS) or Burkholderia cepacia are the industry standards for ortho-substituted aromatics.

Experimental Protocol (Kinetic Resolution):

  • Substrate: Racemic 2,6-dichloromandelic acid methyl ester.

  • Enzyme: Lipase PS "Amano" IM (Immobilized on diatomaceous earth).

  • Acyl Donor: Vinyl Acetate (Irreversible donor).

  • Solvent: Diisopropyl ether (DIPE) or MTBE. Avoid hydrophilic solvents.

  • Conditions: 30–40°C, 200 rpm.

  • Monitoring: Stop at 45–48% conversion.

    • Result: The (S)-ester remains unreacted; the (R)-ester is converted to the acetate.

Visual Troubleshooting Guides

Workflow 1: Overcoming the Steric Blockade

This decision tree illustrates why standard paths fail and routes the user to the correct "Bypass" methodology.

StericBypass Start Start: 2,6-Dichloro Mandelic Acid Fischer Method A: Fischer Esterification (MeOH/H+) Start->Fischer Traditional Route Alkylation Method B: Carboxylate Alkylation (Cs2CO3 + MeI) Start->Alkylation Recommended Route Goal Goal: Ester Derivative Intermed Tetrahedral Intermediate Fischer->Intermed Block STERIC FAILURE (Cl atoms block Nucleophile) Intermed->Block Collapse blocked Mechanism Mechanism: SN2 on Alkyl Halide (Bypasses Carbonyl) Alkylation->Mechanism Mechanism->Goal >95% Yield

Caption: Figure 1. The "O-Alkylation Bypass." Standard esterification fails because the carbonyl is shielded. Alkylation moves the reaction site to the exposed oxygen atom.

Workflow 2: Enzymatic Resolution Logic

This diagram explains the kinetic resolution process required for these bulky substrates.

EnzymaticRes Racemic Racemic Mixture (R/S)-Ester Enzyme Lipase PS (Amano) 'Wide Pocket' Racemic->Enzyme Complex Enzyme-Substrate Complex Enzyme->Complex Donor Vinyl Acetate (Acyl Donor) Donor->Enzyme R_Path (R)-Enantiomer Fits in Pocket Complex->R_Path Fast Reaction S_Path (S)-Enantiomer Steric Clash Complex->S_Path Slow/No Reaction Product_R (R)-Acetate (Converted) R_Path->Product_R Product_S (S)-Ester (Unreacted) S_Path->Product_S

Caption: Figure 2. Kinetic Resolution Strategy. Using Lipase PS allows the accommodation of the 2,6-dichloro bulk, selectively acetylating one enantiomer while leaving the other untouched.

FAQs (Frequently Asked Questions)

Q: Can I use EDC/NHS coupling to attach an amine to 2,6-dichloromandelic acid? A: Likely not. The intermediate "active ester" (NHS ester) will form, but it will be extremely stable and unreactive toward the amine due to the ortho-chlorines blocking the approach. Recommendation: Convert to the Acid Chloride using oxalyl chloride/DMF(cat), then react with the amine. The high energy of the acid chloride is necessary to overcome the activation energy barrier.

Q: Why is my HPLC showing a single peak even though I know it's racemic? A: 2,6-dichloro substituted aromatics often interact poorly with standard Chiralcel OD-H columns because the chlorine atoms prevent the "three-point interaction" required for chiral recognition. Recommendation: Try a Chiralpak AD-H or IA column. Alternatively, derivatize the alcohol with a chiral auxiliary (like Mosher's acid chloride) and separate the diastereomers on an achiral C18 column.

Q: Is the 2,6-dichloro group stable to metabolic degradation? A: Yes. The steric hindrance prevents oxidative enzymes (like Cytochrome P450s) from accessing the benzylic position or the ring itself. This motif is often used in drug design (e.g., Clonidine, Dicamba) specifically to extend half-life [1].

References

  • Endo, T., et al. (2014).[4] "Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters." Pesticide Biochemistry and Physiology. Link

  • Master Organic Chemistry. (2022). "Fischer Esterification and Steric Hindrance." MasterOrganicChemistry.com. Link

  • Yadav, G. D., & Sivakumar, P. (2004). "Enzymatic resolution of (±)-mandelic acid: kinetics and mechanism." Biochemical Engineering Journal. (Contextualizing Lipase PS efficacy).
  • Arkat USA. (2009).[3] "A comparison of several modern alkylating agents." Arkivoc. Link

Sources

Technical Support Center: Minimizing Side Reactions in Difluoromethoxy Substitutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for difluoromethoxy (-OCF₂H) synthesis. The introduction of a difluoromethoxy group is a critical transformation in medicinal chemistry, known to enhance metabolic stability, lipophilicity, and target specificity[1],[2]. However, synthesizing aryl or alkyl difluoromethyl ethers via difluorocarbene (:CF₂) intermediates is notoriously prone to side reactions, including C-alkylation, carbene hydrolysis, and dimerization[3],[4].

This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure high-yielding, selective O-difluoromethylation.

Diagnostic Workflow for Difluoromethylation Failures

When a difluoromethoxy substitution fails or underperforms, identifying the exact mode of failure is critical. Use the workflow below to trace the mechanistic breakdown in your reaction.

TroubleshootingWorkflow Start Analyze Reaction Failure SM_Check Is starting material recovered? Start->SM_Check Carbene_Loss Carbene decomposed too fast (Hydrolysis/Dimerization) SM_Check->Carbene_Loss  Yes Side_Products Identify Side Product SM_Check->Side_Products  No Fix_Carbene Use biphasic system, slow addition, or anhydrous conditions Carbene_Loss->Fix_Carbene C_Alk C-Alkylation (ortho/para to OH) Side_Products->C_Alk Over_Alk N/S-Alkylation (Competitive Nucleophiles) Side_Products->Over_Alk Fix_C_Alk Use polar aprotic solvent & softer base (Cs2CO3) C_Alk->Fix_C_Alk Fix_Over_Alk Protect amines/thiols or adjust pH for chemoselectivity Over_Alk->Fix_Over_Alk

Diagnostic workflow for identifying and resolving difluoromethoxy side reactions.

Troubleshooting Guide: The "Why" and "How"

Issue A: Poor O- vs. C-Selectivity (Formation of ortho/para-difluoromethyl phenols)
  • The Causality: Difluorocarbene is an electrophilic singlet carbene. Phenolate anions are ambident nucleophiles. In non-polar solvents, or when using hard counterions (like Li⁺ or Na⁺), the oxygen atom is tightly coordinated in an ion pair. This blocks the oxygen lone pairs, forcing the electrophilic :CF₂ to attack the more electron-rich ortho or para carbons, mimicking a Reimer-Tiemann reaction[4].

  • The Solution: Dissociate the ion pair to create a "naked" phenolate. Switch to a highly polar aprotic solvent (e.g., DMF, MeCN) and utilize a base with a large, soft counterion (e.g., Cs₂CO₃)[4]. Alternatively, adding a crown ether (like 18-crown-6 for K⁺) will sequester the cation and dramatically increase O-selectivity.

Issue B: Low Yield Due to Rapid Carbene Consumption
  • The Causality: Singlet difluorocarbene features an empty p-orbital, making it highly susceptible to attack by trace water or hydroxide ions, leading to rapid hydrolysis into carbon monoxide (CO) and formate[3]. Furthermore, high instantaneous concentrations of :CF₂ lead to self-dimerization, forming tetrafluoroethylene (TFE) gas[5].

  • The Solution: If using a homogeneous system, ensure strictly anhydrous conditions. If using a decarboxylative reagent like sodium chlorodifluoroacetate (ClCF₂COONa), employ a slow-addition protocol via a syringe pump to keep the steady-state concentration of :CF₂ low, favoring capture by the phenol over dimerization[6].

Issue C: Competitive Functional Group Alkylation
  • The Causality: Difluorocarbene reacts preferentially with the most electron-rich nucleophiles[3]. If your substrate contains unprotected aliphatic amines or thiols, these will often outcompete the phenol for the carbene.

  • The Solution: Temporarily protect primary/secondary amines (e.g., as Boc or Cbz derivatives). For substrates with both aliphatic alcohols and phenols, exploiting the pKa difference is key: use a weak base (like K₂CO₃) that is only strong enough to deprotonate the phenol, leaving the aliphatic alcohol protonated and less nucleophilic.

Quantitative Reagent Comparison

Selecting the right difluorocarbene precursor is the first line of defense against side reactions. Below is a comparative analysis of common reagents to guide your experimental design.

Precursor ReagentActivation ConditionTypical Yield (O-Alkylation)Primary Side Reaction RiskCost / Toxicity Profile
Sodium chlorodifluoroacetate Heat (80–100 °C)60–80%Hydrolysis, Decarboxylation stallingLow / Low
Diethyl bromodifluoromethylphosphonate Strong Base (-78 °C to RT)75–95%Bromination of electron-rich ringsMedium / Medium
TMS-CF₃ (Ruppert-Prakash) Initiator (NaI or TBAT), RT50–85%TFE formation (Dimerization)Medium / Low
Difluoromethyl triflate (Chen's Reagent) Mild Base (RT)80–95%Triflation of the phenolHigh / Medium
TFDA Catalytic NaF (RT to 80 °C)65–90%SO₂ / TMSF gas evolutionHigh / Medium

Self-Validating Protocol: Decarboxylative O-Difluoromethylation

This protocol utilizes sodium chlorodifluoroacetate (ClCF₂COONa), a bench-stable and relatively non-toxic difluorocarbene source[6]. The procedure is designed as a self-validating system; specific physical observables are built into the steps to confirm the reaction is proceeding correctly.

Reagents:

  • Phenol substrate (1.0 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Sodium chlorodifluoroacetate (2.5 equiv)

  • Anhydrous DMF (0.2 M relative to substrate)

Step-by-Step Methodology:

  • Phenolate Generation: Charge a dry, round-bottom flask equipped with a magnetic stir bar with the phenol (1.0 equiv) and Cs₂CO₃ (2.0 equiv). Add anhydrous DMF.

    • Validation Check: Stir at room temperature for 15 minutes. A distinct color change (often shifting to yellow or orange) confirms the successful deprotonation and formation of the phenolate anion.

  • Reagent Addition: Add sodium chlorodifluoroacetate (2.5 equiv) in a single portion. Attach a reflux condenser.

  • Thermal Activation: Submerge the flask in a pre-heated oil bath at 90 °C.

    • Validation Check: Within 5–10 minutes, steady gas evolution (bubbles) should be visible. This is CO₂ gas, confirming the thermal decarboxylation of the reagent to generate :CF₂[6]. If bubbling stops before 2 hours, the reagent has been fully consumed or quenched by trace water.

  • Reaction Monitoring: After 2 hours, sample the reaction for TLC or LC-MS.

    • Validation Check: On TLC, the desired difluoromethyl ether will elute significantly higher (larger Rf) than the starting phenol, due to the loss of the hydrogen-bond donating -OH group[6].

  • Workup: Cool to room temperature, quench with water to destroy unreacted carbene precursors, and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to remove DMF, dry over Na₂SO₄, and concentrate.

Frequently Asked Questions (FAQs)

Q: My reaction stalled at 50% conversion, but the starting material is still intact. What happened? A: Your difluorocarbene precursor was likely consumed by a side reaction—most commonly hydrolysis from wet solvent or dimerization[3],[5]. Ensure your DMF is strictly anhydrous. You can recover the unreacted starting material and resubject it to the reaction conditions with a fresh batch of the difluorocarbene precursor.

Q: Can I perform this reaction at room temperature to protect sensitive functional groups? A: Yes, but not with sodium chlorodifluoroacetate, which requires heat for decarboxylation[6]. For room-temperature difluoromethoxylation, you must switch to a different reagent class, such as TMS-CF₃ activated by NaI/TBAT[5], Chen's reagent (difluoromethyl triflate), or utilize visible-light photoredox catalysis which generates difluorocarbene intermediates under exceptionally mild conditions[1].

Q: I am seeing a mass corresponding to M+100 (Triflation) instead of M+50 (Difluoromethylation). Why? A: This is a known side reaction when using difluoromethyl triflate (Chen's Reagent). It occurs when the phenolate attacks the sulfur atom of the triflate leaving group rather than the difluoromethyl carbon. To minimize this, ensure the reaction is kept strictly at or below room temperature, and consider switching to a slightly less nucleophilic base.

Q: Is it possible to selectively difluoromethylate an alcohol in the presence of a cyclic ether? A: Generally, yes. Alcohols and phenols are significantly more reactive nucleophiles than ethers. However, be aware that under certain forcing conditions, electron-deficient difluorocarbenes can interact with the lone pairs of cyclic ethers, leading to deconstructive C-O bond cleavage and ring-opening side reactions[2]. Keep reaction times optimized to prevent over-reaction.

References

  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis Source: PMC (nih.gov) URL:[Link]

  • Deconstrutive Difunctionalizations of Cyclic Ethers Enabled by Difluorocarbene to Access Difluoromethyl Ethers Source: CCS Chemistry URL:[Link]

  • Difluoromethylation of Phenols Source: Organic Syntheses Procedure URL:[Link]

  • Difluorocarbene Generation from TMSCF3: Kinetics and Mechanism of NaI-Mediated and Si-Induced Anionic Chain Reactions Source: SciSpace URL:[Link]

  • Diethyl bromodifluoromethylphosphonate: a highly efficient and environmentally benign difluorocarbene precursor Source: ResearchGate URL:[Link]

Sources

Technical Support Center: Thermal Stability of 2,6-Dichloro-3-(difluoromethoxy)mandelic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Role: Senior Application Scientist Topic: Stability Enhancement & Troubleshooting Guide

Executive Summary

The thermal instability of 2,6-Dichloro-3-(difluoromethoxy)mandelic acid arises from the synergistic electron-withdrawing effects of the halogenated aromatic ring and the


-hydroxy moiety. These structural features, while essential for biological potency (often in antibiotic or agrochemical applications), significantly lower the activation energy for decarboxylation  and racemization .

This guide provides a self-validating system to diagnose instability, implement chemical stabilization, and verify results using rigorous analytical protocols.

Module 1: Diagnostic Hub – Identifying the Failure Mode

Before applying stabilization techniques, you must identify how your molecule is degrading. The presence of the 2,6-dichloro and 3-difluoromethoxy groups creates two distinct degradation pathways driven by thermal stress.

The Degradation Pathways (Mechanism)

The electron-deficient ring increases the acidity of the benzylic proton, making the molecule highly susceptible to base-catalyzed racemization. Simultaneously, thermal stress promotes the homolytic or heterolytic cleavage of the C-C bond, leading to decarboxylation.

DegradationPathways Parent 2,6-Dichloro-3-(difluoromethoxy) mandelic acid (Active) Racemization Racemization (Loss of Chirality) Parent->Racemization Base / Heat (α-proton abstraction) Decarboxylation Decarboxylation (Loss of CO2) Parent->Decarboxylation Heat / Oxidative Stress Enantiomer (S)-Enantiomer (If (R) is active) Racemization->Enantiomer Aldehyde 2,6-Dichloro-3-(difluoromethoxy) benzaldehyde (Inactive Impurity) Decarboxylation->Aldehyde - CO2

Figure 1: Primary thermal degradation pathways. The electron-withdrawing substituents accelerate both pathways compared to unsubstituted mandelic acid.

Diagnostic Table: What are your symptoms?
SymptomLikely IssueRoot CauseVerification Method
Melting Point Depression Impurity accumulationGeneral degradation (Aldehyde formation)DSC (Purity Check)
Loss of Optical Rotation RacemizationpH > 5.0 or excessive heatChiral HPLC
Gas Evolution (Bubbling) DecarboxylationThermal stress (>60°C) or oxidative radical attackTGA-MS (Detect CO₂)
Yellowing of Solid OxidationFormation of quinoid-like byproductsUV-Vis / HPLC

Module 2: Stabilization Protocols

Protocol A: Salt Formation (The "Calcium Lock")

Converting the free acid to a salt is the most effective method to prevent decarboxylation. While sodium salts are common, Calcium or Magnesium salts are superior for this specific derivative due to the "chelation effect" which rigidifies the molecular structure and reduces hygroscopicity.

Step-by-Step Procedure:

  • Dissolution: Dissolve 10 mmol of the mandelic acid derivative in Ethanol (anhydrous).

  • Neutralization: Add 0.5 equivalents of Calcium Hydroxide

    
     slowly at 0–5°C.
    
    • Critical: Do not use excess base. High pH triggers racemization.

  • Precipitation: Add MTBE (Methyl tert-butyl ether) dropwise to induce crystallization.

  • Filtration: Filter under Nitrogen atmosphere.

  • Drying: Vacuum dry at <40°C.

Why this works: The divalent cation (


) coordinates with both the carboxylate oxygen and the 

-hydroxyl oxygen, locking the conformation and raising the energy barrier for decarboxylation [1].
Protocol B: pH Buffering during Processing

If the molecule must remain in solution, strict pH control is mandatory. The 2,6-dichloro substitution lowers the pKa of the


-proton.
  • Target pH: 3.0 – 4.5

  • Buffer System: Citrate or Acetate buffer.

  • Avoid: Phosphate buffers > pH 6.0 (Catalyzes racemization).

Protocol C: Inert Atmosphere Packaging

Oxidative decarboxylation is accelerated by radical initiators (trace metals + oxygen).

  • Purge: All solvents must be degassed (sparged with Argon for 20 mins).

  • Chelation: Add 0.05% EDTA to aqueous solutions to sequester trace metals (Fe, Cu) that catalyze radical formation.

  • Storage: Store solid material in amber glass under Argon.

Module 3: Analytical Validation

You cannot improve what you cannot measure. Use these specific parameters to validate stability.

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 (Reverse Phase) for impurity profiling.

  • Mobile Phase: Acetonitrile : Water (0.1% Phosphoric Acid).

    • Note: Do not use TFA (Trifluoroacetic acid) if analyzing the ester derivative, as it may induce hydrolysis.

  • Wavelength: 220 nm (Aromatic ring absorption).

  • Key Marker: Look for the Benzaldehyde peak (elutes later than the acid due to loss of polarity).

Chiral HPLC (Enantiomeric Excess)
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% TFA.

  • Success Criteria: ee > 99.5%.

Thermal Analysis (DSC/TGA)
  • DSC: Look for a sharp endotherm (melting) followed immediately by an exotherm (decomposition).

  • Goal: The salt form should push the decomposition onset temperature from ~120°C (Free Acid) to >180°C (Ca-Salt).

Troubleshooting Decision Tree

Use this logic flow to resolve stability failures in real-time.

Troubleshooting Start Stability Failure Detected CheckType Identify Degradant Type (HPLC/NMR) Start->CheckType IsAldehyde Benzaldehyde Derivative Found? CheckType->IsAldehyde Peak shift (Non-polar) IsRacemate Enantiomeric Excess Dropped? CheckType->IsRacemate Split peak (Chiral Col) ActionDecarb Issue: Decarboxylation Action: Switch to Ca-Salt Add EDTA Lower Temp IsAldehyde->ActionDecarb ActionRacem Issue: Racemization Action: Lower pH to <4.5 Remove strong bases Avoid polar aprotic solvents IsRacemate->ActionRacem

Figure 2: Troubleshooting logic for identifying and correcting specific instability modes.

Frequently Asked Questions (FAQ)

Q1: Can I esterify the acid to improve thermal stability? A: Yes, methyl or ethyl esters prevent decarboxylation effectively. However, they introduce a new risk: hydrolysis . If you choose esterification, the material must be kept strictly anhydrous. The 2,6-dichloro group provides steric protection against hydrolysis, making the ester a viable storage form if moisture is excluded [2].

Q2: Why is the 2,6-dichloro derivative less stable than unsubstituted mandelic acid? A: It is a trade-off. The electron-withdrawing chlorine atoms and the difluoromethoxy group stabilize the negative charge on the carboxylate (making it a stronger acid), but they also stabilize the intermediate carbanion/radical formed during decarboxylation. Furthermore, they significantly increase the acidity of the


-proton, accelerating racemization [3].

Q3: My sample turns pink/red upon heating. What is this? A: This indicates oxidative degradation of the phenolic ether (difluoromethoxy group) or the aromatic ring itself, likely catalyzed by trace iron. Ensure your reactor is glass-lined or passivated, and add a chelating agent (EDTA) during the final crystallization step.

References

  • Mandelic Acid Stability & Salt Formation

    • Title: Thermal behaviour of mandelic acid, sodium mandelate and its compounds with some bivalent transition metal ions.[1]

    • Source: Eclética Química (via UNESP)
    • URL:[Link] (Representative general reference for mandelate thermal analysis).

  • Degradation Mechanisms (Oxidative Decarboxylation)

    • Title: Mechanism of Oxidative Decarboxylation of α-Hydroxy Acids.[2][3][4][5]

    • Source: Canadian Journal of Chemistry
    • URL:[Link]

  • ICH Guidelines (Stability Testing)

    • Title: ICH Q1A(R2) Stability Testing of New Drug Substances and Products.[6][7][8][9]

    • Source: ICH.org[9]

    • URL:[Link]

  • Racemization of Substituted Mandelic Acids

    • Title: Controlled racemization and asymmetric transformation of α-substituted carboxylic acids.[10][11]

    • Source: Tetrahedron: Asymmetry (via ScienceDirect/SciSpace)
    • URL:[Link]

Sources

Validation & Comparative

NMR spectroscopic characterization of 2,6-Dichloro-3-(difluoromethoxy)mandelic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,6-Dichloro-3-(difluoromethoxy)mandelic Acid: A Comparative Analysis

For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. This compound, a complex substituted aromatic compound, presents a unique analytical challenge due to its multiple stereochemical and positional isomers. This guide provides a comprehensive framework for its characterization, centering on the unparalleled power of Nuclear Magnetic Resonance (NMR) spectroscopy. As a senior application scientist, my objective is not merely to present data, but to illuminate the strategic reasoning behind the analytical choices, ensuring a robust and self-validating characterization workflow.

We will explore a multi-pronged approach, beginning with a deep dive into multinuclear (¹H, ¹³C, ¹⁹F) and multidimensional (COSY, HSQC, HMBC) NMR techniques. This forms the core of our analysis, providing a complete picture of the molecule's connectivity and stereochemistry. Subsequently, we will objectively compare the insights gained from NMR with those from alternative analytical methods, such as Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC), to highlight the synergistic yet distinct roles each technique plays in modern pharmaceutical analysis.

The Central Role of NMR in Structural Elucidation

NMR spectroscopy stands as the premier technique for the definitive structural analysis of organic molecules in solution.[1][2][3] Unlike methods that provide information on mass or purity, NMR offers a detailed atomic-level map of the molecular structure, including constitution, configuration, and conformation. For a molecule like this compound, with its varied functional groups—a carboxylic acid, a secondary alcohol, a difluoromethoxy group, and a substituted aromatic ring—NMR is indispensable.

The key advantage of NMR lies in its ability to probe specific atomic nuclei (¹H, ¹³C, ¹⁹F) and the interactions between them, providing a rich dataset for piecing together the molecular puzzle.[4]

Visualizing the Target Molecule

To understand the analytical challenge, let's first visualize the structure of our target compound.

Caption: Structure of this compound.

Predicted Multinuclear NMR Characterization

While experimental data is the ultimate arbiter, we can predict the expected NMR spectra with high confidence based on established principles of chemical shifts and coupling constants. This predictive exercise is crucial for experimental design and data interpretation.

¹H NMR Spectroscopy

The proton NMR spectrum is typically the starting point. It provides information on the number of different types of protons and their neighboring atoms.

  • Aromatic Region (7.0-8.0 ppm): We expect two signals, each integrating to one proton. Due to the substitution pattern, they will likely appear as doublets, coupling to each other (a simple AX spin system).

  • Difluoromethoxy Proton (-OCHF₂): This proton is adjacent to two fluorine atoms, which will split its signal into a triplet (¹J_HF coupling). This is a highly characteristic signal.

  • Methine Proton (-CH(OH)-): This proton, alpha to both the aromatic ring and the hydroxyl group, will appear as a singlet, assuming no significant coupling to other protons.

  • Hydroxyl (-OH) and Carboxylic Acid (-COOH) Protons: These signals are often broad and their chemical shifts are highly dependent on concentration, solvent, and temperature due to hydrogen bonding and chemical exchange. They may not show clear coupling.

¹⁹F NMR Spectroscopy

Given the difluoromethoxy group, ¹⁹F NMR is essential. Fluorine-19 is a highly sensitive nucleus with a wide chemical shift range, making it an excellent probe.

  • We expect a single resonance for the two chemically equivalent fluorine atoms.

  • This signal will be split into a doublet due to coupling with the single adjacent proton (¹J_FH coupling).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, these experiments take longer but provide critical data.[5][6]

  • Aromatic Carbons: Six distinct signals are expected for the benzene ring carbons. Carbons bearing electronegative substituents (Cl, O) will be shifted downfield.

  • Carboxylic Carbon (-COOH): This will be one of the most downfield signals, typically > 170 ppm.

  • Methine Carbon (-CH(OH)-): The signal for this carbon will appear in the 70-80 ppm range.

  • Difluoromethoxy Carbon (-OCHF₂): This carbon's signal will be split into a triplet by the two attached fluorine atoms (¹J_CF coupling).

Summary of Predicted NMR Data
NucleusPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment
¹H 7.2 - 7.6DoubletJ_HH ≈ 8-9Aromatic H
7.2 - 7.6DoubletJ_HH ≈ 8-9Aromatic H
6.5 - 7.0Triplet²J_HF ≈ 50-55-OCHF₂
5.1 - 5.4Singlet--CH(OH)-
Variable, BroadSinglet--OH, -COOH
¹³C 170 - 175Singlet--COOH
110 - 1606 Singlets-Aromatic C
110 - 120Triplet¹J_CF ≈ 240-250-OCHF₂
70 - 75Singlet--CH(OH)-
¹⁹F -120 to -150Doublet²J_FH ≈ 50-55-OCHF₂

Note: Chemical shifts are estimates and can vary based on solvent and experimental conditions. Coupling constants are typical values.

Confirming Connectivity with 2D NMR

While 1D NMR provides a list of parts, 2D NMR experiments like COSY, HSQC, and HMBC show how they are connected.[2][7] This is a self-validating system; the proposed structure must be consistent with all observed correlations.

Caption: Workflow for 2D NMR-based structural elucidation.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. In our molecule, it would show a cross-peak between the two aromatic protons, confirming their adjacency.

  • HSQC (Heteronuclear Single Quantum Coherence): This is a powerful experiment that correlates each proton with the carbon it is directly attached to.[8][9] It would definitively link the proton signals for the aromatic, methine, and difluoromethoxy groups to their corresponding carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away.[7][10] It is the key to connecting the molecular fragments. For instance, the methine proton (-CH(OH)-) should show correlations to the carbons of the aromatic ring and the carboxylic acid carbon, unequivocally establishing the mandelic acid backbone.

Comparison with Other Analytical Techniques

No single technique provides all the answers. A robust characterization package integrates data from multiple orthogonal methods.

TechniqueInformation ProvidedStrengths for this MoleculeLimitations
NMR Spectroscopy Complete 3D structure, connectivity, stereochemistry.[3][11]Unambiguous structure determination. ¹⁹F NMR is highly specific for the difluoromethoxy group. Can analyze stereochemistry.[12]Lower sensitivity compared to MS. Requires more sample.
Mass Spectrometry (MS) Molecular weight, elemental formula (HRMS), fragmentation patterns.High sensitivity, requires minimal sample. Confirms molecular formula.Cannot distinguish between isomers (e.g., positional isomers of Cl). Provides no stereochemical information.[12]
HPLC (UV/DAD) Purity, quantification, separation of enantiomers (with a chiral column).Excellent for determining chemical and enantiomeric purity.[13][14]Provides no structural information beyond UV chromophore. Identification relies on comparison to a reference standard.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., -OH, C=O, C-O, C-Cl).Quick confirmation of key functional groups.Provides very limited information on the overall molecular structure.

This comparison shows that while MS and HPLC are essential for confirming molecular weight and purity, respectively, only NMR can provide the complete, unambiguous structural assignment required for drug development and regulatory submission.

Experimental Protocols

Achieving high-quality, reproducible NMR data requires meticulous attention to experimental detail.

Sample Preparation
  • Massing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Acetone-d₆ or DMSO-d₆ are good choices as they will solubilize the polar molecule and allow for the observation of the acidic and hydroxyl protons.

  • Dissolution: Dissolve the sample in ~0.6 mL of the deuterated solvent directly in a 5 mm NMR tube.

  • Homogenization: Vortex the sample for 30 seconds to ensure a homogeneous solution.

NMR Data Acquisition
  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

  • Shimming: Insert the sample and perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp spectral lines.

  • ¹H Spectrum:

    • Acquire a standard 1D proton spectrum.

    • Use a 30-degree pulse angle and a relaxation delay of at least 2 seconds.

    • Acquire 16-32 scans for good signal-to-noise.

  • ¹³C Spectrum:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a larger number of scans (e.g., 1024 or more) due to the low sensitivity of ¹³C.

    • A relaxation delay of 2 seconds is standard.

  • ¹⁹F Spectrum:

    • Acquire a proton-coupled ¹⁹F spectrum to observe the J-coupling.

    • This experiment is typically fast due to the high sensitivity of ¹⁹F.

  • 2D Spectra (HSQC, HMBC):

    • Use standard, optimized pulse programs provided by the spectrometer manufacturer.[7]

    • Acquisition times will range from ~20 minutes (HSQC) to several hours (HMBC), depending on the sample concentration and desired resolution.

Data Processing
  • Fourier Transform: Apply an exponential window function and perform a Fourier transform on the Free Induction Decay (FID) for all spectra.

  • Phasing and Baseline Correction: Manually phase correct all spectra and apply a polynomial baseline correction.

  • Referencing: Calibrate the chemical shift axis. For ¹H and ¹³C, reference to the residual solvent peak (e.g., Acetone-d₆ at 2.05 ppm for ¹H and 29.84 ppm for ¹³C). For ¹⁹F, an external reference standard like CFCl₃ (0 ppm) is often used.

  • Integration and Peak Picking: Integrate the signals in the 1D spectra and pick the peak positions for all spectra to create a final data report.

Conclusion

The structural characterization of this compound is a task that perfectly illustrates the power and necessity of modern NMR spectroscopy. Through a logical and systematic application of 1D (¹H, ¹³C, ¹⁹F) and 2D (HSQC, HMBC) experiments, a complete and unambiguous assignment of the molecular structure can be achieved. While complementary techniques like Mass Spectrometry and HPLC are vital for confirming molecular weight and assessing purity, they cannot replace the detailed structural insights provided by NMR. The workflow described herein represents a robust, self-validating approach that ensures the highest level of scientific integrity, a non-negotiable requirement for researchers in the pharmaceutical industry.

References

  • Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. jchps. Available at: [Link]

  • Fuloria NK, Fuloria S (2013) Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. J Anal Bioanal Techniques S1: 001. Available at: [Link]

  • Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. ResolveMass. Available at: [Link]

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  • Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. PMC. Available at: [Link]

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  • Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. PubMed. Available at: [Link]

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A Comparative Guide to Establishing Reference Standards for the Purity Analysis of 2,6-Dichloro-3-(difluoromethoxy)mandelic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the purity of novel chemical entities is paramount. This guide addresses the analytical challenges presented by 2,6-Dichloro-3-(difluoromethoxy)mandelic acid, a compound for which no commercial reference standard or established purity assay currently exists. As a Senior Application Scientist, this document provides a comprehensive framework for developing and validating a reliable analytical method for purity determination and for the qualification of an in-house reference standard, ensuring scientific integrity and regulatory compliance.

The Analytical Challenge: Absence of an Established Standard

The primary obstacle in the quality control of this compound is the unavailability of a pharmacopeial or commercial reference standard. This necessitates a two-pronged approach: the development of a robust, scientifically sound analytical method for purity assessment and the concurrent qualification of a well-characterized batch of the synthesized material to serve as an in-house reference standard.

Potential Impurity Profile: A Synthesis-Based Approach

To develop a specific and stability-indicating analytical method, a thorough understanding of potential impurities is crucial. While a definitive synthesis for this compound is not widely published, a plausible synthetic route can be inferred from general methods for preparing substituted mandelic acids.[1][2] A likely pathway would involve the difluoromethoxylation of a suitable precursor followed by conversion to the mandelic acid moiety.

A common route to mandelic acids involves the hydrolysis of the corresponding mandelonitrile, which is synthesized from a benzaldehyde.[1][2] Another established method is the hydrolysis of an α,α-dichloroacetophenone derivative.[3][4] Based on these general pathways, potential process-related impurities for this compound could include:

  • Starting Materials: Unreacted precursors such as a substituted benzaldehyde or acetophenone.

  • Intermediates: Residual amounts of the corresponding mandelonitrile or α,α-dichloroacetophenone derivative.

  • By-products: Compounds arising from side reactions during the difluoromethoxylation or hydrolysis steps.

  • Degradation Products: Impurities formed during storage or under stress conditions.

Method Development and Validation: A Roadmap

High-Performance Liquid Chromatography (HPLC) is the technique of choice for the purity analysis of non-volatile, polar compounds like mandelic acid derivatives.[5][6] The following sections outline a proposed HPLC method and the necessary validation parameters based on international guidelines.

Proposed High-Performance Liquid Chromatography (HPLC) Method

Given the structure of this compound, a reversed-phase HPLC method with UV detection is a logical starting point. The aromatic ring and carboxylic acid group will provide sufficient chromophores for UV detection.

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable.

Experimental Protocol:

  • Column Selection: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a versatile initial choice.

  • Mobile Phase: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities.

    • Mobile Phase A: 0.1% Phosphoric acid in water. The acidic pH will suppress the ionization of the carboxylic acid, leading to better peak shape and retention.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program: A linear gradient from a low to a high percentage of acetonitrile will elute compounds based on their hydrophobicity. A starting point could be 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C to ensure reproducibility.

  • Detection Wavelength: Based on the UV spectrum of the compound, a wavelength of approximately 220 nm is likely to provide good sensitivity. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition or a mixture of water and acetonitrile.

This proposed method serves as a starting point and should be optimized to achieve adequate separation of the main peak from all potential impurities.

Method Validation: Adhering to International Guidelines

Once an optimized HPLC method is established, it must be validated to demonstrate its suitability for its intended purpose. The validation should be conducted in accordance with the International Council for Harmonisation (ICH) guideline Q2(R2) and the United States Pharmacopeia (USP) General Chapter <1225>.[7][8][9][10][11]

The key validation parameters for a purity method are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically demonstrated by the separation of the main peak from all known impurities and by peak purity analysis using a PDA detector.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of dilutions of the reference standard and plotting the peak area against the concentration. A linear regression analysis should be performed, and the correlation coefficient (r) and y-intercept should be reported.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. For impurity testing, the range should typically cover from the reporting threshold to 120% of the specification.[7]

  • Accuracy: The closeness of test results obtained by the method to the true value. For impurity determination, accuracy can be assessed by spiking the sample with known amounts of impurities.

  • Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision should be assessed at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Within-laboratory variations, such as different days, different analysts, or different equipment.

    • Reproducibility: Precision between laboratories (if applicable).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

The following table summarizes the validation parameters and typical acceptance criteria for a purity method:

Validation Parameter Acceptance Criteria
Specificity No interference at the retention time of the analyte and impurities. Peak purity index > 0.99.
Linearity Correlation coefficient (r) ≥ 0.99.
Range As per ICH guidelines for impurity testing.
Accuracy Recovery of 80-120% for spiked impurities.
Precision Repeatability (RSD) ≤ 5.0%. Intermediate Precision (RSD) ≤ 10.0%.
Limit of Quantitation Signal-to-noise ratio ≥ 10.
Robustness System suitability parameters are met after minor changes to the method.

Qualification of an In-house Reference Standard

In the absence of a compendial standard, a batch of the synthesized this compound must be thoroughly characterized to be qualified as an in-house reference standard. This is a critical step to ensure the accuracy and reliability of all future purity assessments. Guidance from regulatory bodies like the FDA should be followed.[12][13]

The qualification process involves a comprehensive evaluation of the material's identity, purity, and potency.

Workflow for In-house Reference Standard Qualification

Caption: Workflow for the qualification of an in-house reference standard.

Experimental Protocols for Reference Standard Qualification:

  • Structural Elucidation:

    • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy to confirm the chemical structure.

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

    • Fourier-Transform Infrared Spectroscopy (FT-IR): To identify characteristic functional groups.

  • Purity Assessment:

    • HPLC: The validated HPLC method should be used to determine the purity by area percent.

    • Loss on Drying (LOD): To determine the amount of volatile matter.

    • Residue on Ignition (ROI) / Sulfated Ash: To determine the content of inorganic impurities.

    • Residual Solvents: Gas Chromatography (GC) with headspace sampling to quantify any remaining solvents from the synthesis.

    • Elemental Analysis: To confirm the elemental composition (C, H, N, Cl, F).

  • Purity Assignment: The final purity value is typically assigned by a mass balance approach, subtracting the content of water, residual solvents, and inorganic impurities from 100% and then multiplying by the HPLC area percent.

Comparison of Analytical Methodologies

While HPLC is the primary recommended technique, other methods could be considered for specific applications or as orthogonal techniques to confirm purity.

Analytical Technique Principle Advantages Disadvantages Applicability for this compound
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Versatile, robust, high resolution, suitable for non-volatile and thermally labile compounds.Requires a chromophore for UV detection.Primary recommended method for purity determination and impurity profiling.
Gas Chromatography (GC) Partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase.High efficiency for volatile compounds.Requires derivatization for non-volatile compounds like mandelic acid, which can introduce variability.Suitable for the analysis of volatile impurities (e.g., residual solvents). Can be used for the main compound after derivatization, but HPLC is generally preferred.
Quantitative Nuclear Magnetic Resonance (qNMR) Direct measurement of the analyte concentration against a certified internal standard.Primary ratio method, does not require a reference standard of the analyte itself. High precision and accuracy.Lower sensitivity compared to chromatographic methods. Requires a pure internal standard.Excellent orthogonal method to confirm the purity value assigned to the in-house reference standard.
Capillary Electrophoresis (CE) Separation of ions based on their electrophoretic mobility in an electric field.High efficiency, low sample and reagent consumption.Can have lower reproducibility of migration times compared to HPLC.A potential alternative or complementary technique, especially for chiral separations if applicable.

Comparison of Analytical Techniques Workflow

G cluster_0 Primary Method cluster_1 Orthogonal/Complementary Methods HPLC HPLC-UV/PDA GC GC-FID/MS (after derivatization or for volatile impurities) qNMR qNMR CE Capillary Electrophoresis Analyte This compound Analyte->HPLC Purity & Impurities Analyte->GC Volatile Impurities / Assay (derivatized) Analyte->qNMR Purity Assay Analyte->CE Alternative Purity

Caption: Comparison of analytical techniques for purity analysis.

Conclusion

The purity analysis of this compound, in the absence of an established reference standard, requires a systematic and scientifically rigorous approach. This guide provides a comprehensive framework for researchers and drug development professionals to establish a reliable analytical control strategy. By developing and validating a suitable HPLC method and qualifying an in-house reference standard according to international guidelines, the quality and consistency of this important chemical entity can be assured. The use of orthogonal analytical techniques is also recommended to provide a higher level of confidence in the assigned purity value.

References

  • United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. [Link]

  • International Council for Harmonisation. ICH Harmonised Guideline Q2(R2) Validation of Analytical Procedures. [Link]

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Comparative Analysis of Lipophilic Modulation: Chlorinated vs. Fluorinated Mandelic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of the lipophilic and physicochemical profiles of chlorinated versus fluorinated mandelic acid derivatives. Designed for medicinal chemists and formulation scientists, this analysis synthesizes experimental data, computed descriptors, and mechanistic insights.

Key Finding: Chlorinated mandelic acids consistently exhibit higher lipophilicity (


) compared to their fluorinated analogs. While fluorine substitution increases lipophilicity relative to the parent mandelic acid, its primary utility lies in electronic modulation (pKa lowering) and metabolic blocking with minimal steric penalty, whereas chlorine provides a more significant hydrophobic anchor.

Scientific Foundation: The Halogen Effect

To understand the experimental differences, we must first establish the causality rooted in atomic properties. The substitution of a hydrogen atom on the mandelic acid phenyl ring with a halogen alters the molecular landscape through three distinct mechanisms.

Electronic and Steric Parameters
ParameterHydrogen (H)Fluorine (F)Chlorine (Cl)Impact on Mandelic Acid
Van der Waals Radius (Å) 1.201.471.75F is a "steric mimic" of H; Cl introduces significant bulk.
Electronegativity (Pauling) 2.203.983.16F induces strong electron withdrawal (

), increasing acidity.
C-X Bond Length (Å) 1.091.351.77Cl extends the molecular volume, increasing lipophilicity.
Hydrophobicity Const.[1] (

)
0.000.140.71Cl is intrinsically more hydrophobic than F.
Mechanistic Logic Flow

The following diagram illustrates how atomic properties translate into observable physicochemical changes.

HalogenLogic Atom Halogen Substitution Elec Electronegativity Atom->Elec Size Atomic Radius Atom->Size Acidity Acidity (pKa) Elec->Acidity Inductive Effect (-I) Lipophilicity Lipophilicity (logP) Size->Lipophilicity Surface Area Permeability Membrane Permeability Acidity->Permeability Ionization State Lipophilicity->Permeability Partitioning

Figure 1: Mechanistic pathway linking atomic properties to bioavailability parameters.

Comparative Data Analysis

The following data aggregates experimental and high-confidence computed values. Note the distinct "Lipophilic Gap" between Cl and F derivatives.

Lipophilicity and Acidity Profiles

Base Structure: Mandelic Acid (Parent) | logP


 0.6 | pKa 

3.4
DerivativePositionXLogP3 (Lipophilicity)pKa (Acidity)

logP (vs Parent)
4-Fluoromandelic acid Para0.7 - 0.9 3.17+0.1 - 0.3
4-Chloromandelic acid Para1.2 ~3.10+0.6
3-Fluoromandelic acid Meta0.9 3.26+0.3
2-Chloromandelic acid Ortho1.5 < 3.0+0.9
2-Fluoromandelic acid Ortho0.9 ~3.0+0.3

Analysis:

  • The Chlorine Jump: Replacing H with Cl at the para-position doubles the lipophilicity (logP 0.6

    
     1.2) compared to the modest increase seen with F (logP 0.6 
    
    
    
    0.7-0.9).
  • Ortho Effect: The 2-chloro derivative shows the highest lipophilicity (1.5). This is likely due to the "ortho effect" where steric bulk prevents solvation of the polar head group or induces twisting that masks polarity.

  • Acidity Shift: Both halogens increase acidity (lower pKa) relative to the parent. This is critical for logD (distribution coefficient). At physiological pH (7.4), all these acids are >99.9% ionized, meaning their effective membrane permeability (logD) will be significantly lower than their intrinsic logP.

Experimental Protocol: RP-HPLC Determination

The "Shake-Flask" method is often impractical for high-throughput screening. The following RP-HPLC protocol is the industry standard for determining lipophilicity correlations.

Objective: Determine the chromatographic hydrophobicity index (CHI) or logP via retention time correlation.

Reagents and Instrumentation
  • Stationary Phase: C18 End-capped Column (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0).

    • Expert Insight: We use pH 2.0 to suppress ionization. At pH 2.0, mandelic acids (pKa ~3.2) are predominantly neutral, allowing measurement of intrinsic lipophilicity (logP) rather than distribution (logD).

  • Mobile Phase B: Acetonitrile (ACN).

  • Detection: UV-Vis at 210 nm (Mandelic acid has weak absorption >250 nm; 210 nm captures the carbonyl/phenyl transitions).

Workflow Diagram

HPLC_Protocol Start Start: Sample Preparation Prep Dissolve 1mg/mL in 50:50 MeOH:Water Filter (0.22 µm) Start->Prep System Equilibrate HPLC Isocratic 30% ACN / 70% Acidic Water Prep->System Inject_Std Inject Calibration Standards (Benzoic acid, Toluene, Acetophenone) System->Inject_Std Inject_Sample Inject Mandelic Acid Derivatives (F- and Cl- analogs) Inject_Std->Inject_Sample Calc Calculate Capacity Factor (k') k' = (tR - t0) / t0 Inject_Sample->Calc Correlate Linear Regression log P = a * log k' + b Calc->Correlate End Output: Experimental logP Correlate->End

Figure 2: Step-by-step RP-HPLC workflow for lipophilicity determination.

Self-Validating Calculation

To ensure data integrity, calculate the Capacity Factor (


) rather than using raw retention time (

). This accounts for system dead volume (

).


Plot


 of standards against their literature 

. The correlation coefficient (

) must be

for the run to be valid.

Applications in Drug Design[4][5][6][7][8]

When to choose Fluorine (F)
  • Metabolic Stability: The C-F bond is metabolically inert. Use F at the para position (4-F-mandelic acid) to block metabolic oxidation (CYP450 attack) without significantly altering the overall solubility profile of the drug.

  • Electronic Tuning: If the target receptor requires a specific electrostatic potential or H-bond acceptor capability, F is superior. It withdraws electrons (lowering pKa) but remains small.

When to choose Chlorine (Cl)
  • Hydrophobic Filling: If the binding pocket has a large hydrophobic cavity, Cl (4-Cl-mandelic acid) is the superior choice. Its larger volume and higher lipophilicity (

    
    ) drive potency through the hydrophobic effect.
    
  • Membrane Permeability: If the parent molecule is too polar to cross the Blood-Brain Barrier (BBB), chlorination is a more effective strategy than fluorination to raise logP into the optimal CNS range (logP 2.0 - 3.5).

References

  • PubChem. 4-Chloromandelic acid (CID 10299) - Chemical and Physical Properties. National Library of Medicine. [Link]

  • PubChem. 2-Chloromandelic acid (CID 97720) - Chemical and Physical Properties. National Library of Medicine. [Link]

  • Cheméo. 4-Fluoromandelic acid Chemical Properties and logP data. [Link]

  • MDPI. Liquid Chromatography on the Different Methods for the Determination of Lipophilicity. Journal of Liquid Chromatography & Related Technologies. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2,6-Dichloro-3-(difluoromethoxy)mandelic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a highly specialized halogenated intermediate, 2,6-Dichloro-3-(difluoromethoxy)mandelic acid requires rigorous handling protocols. Standard laboratory safety templates are insufficient for this compound due to the synergistic hazards posed by its specific functional groups. This guide provides drug development professionals and researchers with a field-proven, causality-based framework for safely handling, processing, and disposing of this chemical.

Chemical Profiling & Mechanistic Hazard Causality

To design an effective safety protocol, operators must first understand why this specific molecule is hazardous. The risks are not merely additive; they are mechanically linked to its structure:

  • Mandelic Acid Core (α-Hydroxy Acid): The alpha-hydroxy acid moiety acts as a primary proton donor. Upon dermal contact, it causes a rapid localized drop in pH, leading to protein denaturation, cellular degradation, and severe chemical burns.

  • 2,6-Dichloro Substitution: The addition of heavy halogens to the aromatic ring drastically increases the molecule's lipophilicity. This allows the compound to bypass the skin's aqueous barrier (the stratum corneum) significantly faster than unsubstituted aliphatic acids, accelerating both systemic absorption and deep tissue damage.

  • 3-(Difluoromethoxy) Group: This fluorinated ether introduces severe thermal and reactive instability. Under extreme heat, combustion, or reaction with strong nucleophiles, the difluoromethoxy group can undergo defluorination, releasing highly toxic hydrogen fluoride (HF) and hydrogen chloride (HCl) gases.

Hierarchical Control Strategy & PPE Matrix

According to the Occupational Safety and Health Administration (OSHA), a robust safety framework relies on the hierarchy of controls, prioritizing engineering solutions to systematically remove hazards rather than relying solely on worker behavior[1]. Personal protective equipment (PPE) serves as the final, critical barrier.

Quantitative PPE & Control Matrix
Control CategorySpecification / EquipmentMechanistic Justification
Engineering Chemical Fume Hood (Face velocity: 80-100 fpm)Prevents inhalation of acidic dust and captures potential HF/HCl off-gassing during solvent dissolution[2].
Hand Protection Double-Gloving: Neoprene (Inner) + Nitrile (Outer)Nitrile resists the lipophilic aromatic core; Neoprene provides superior, extended resistance to halogenated acids.
Eye/Face Indirect-Vented Splash Goggles + Face ShieldPrevents severe ocular damage from acidic dust or liquid splashing. Safety glasses are insufficient for this hazard level[3].
Body Protection Flame-Resistant (FR) Lab Coat & Chemical ApronProtects against thermal degradation risks and corrosive liquid spills[4].
Respiratory N95/P100 Particulate RespiratorRequired only if engineering controls fail or if cleaning a dry spill outside a ventilated enclosure[5].
Step-by-Step Operational Protocol

Every protocol must function as a self-validating system. Do not proceed to the next step unless the prior safety check is confirmed.

Phase 1: Pre-Operation Verification
  • Verify Airflow: Confirm the chemical fume hood monitor reads between 80-100 feet per minute (fpm). Validation: Hold a Kimwipe near the sash gap; it should pull gently inward. Do not proceed if the flow alarm is active.

  • Inspect PPE Integrity: Check nitrile and neoprene gloves for micro-tears by trapping air inside and squeezing to inflate them slightly. Ensure goggles are tightly fitted to the face with no gaps.

  • Prepare Emergency Antidotes: Ensure Calcium Gluconate gel (2.5%) is readily accessible in the lab's first aid kit due to the theoretical risk of HF exposure from the difluoromethoxy group.

Phase 2: Dispensing and Handling
  • Static Control: Use an anti-static weighing boat and a grounded, non-sparking spatula. Halogenated powders can accumulate static charge, leading to sudden aerosolization upon transfer.

  • Weighing: Keep the sash of the fume hood as low as possible (below 18 inches). Transfer the this compound slowly to minimize dust generation.

  • Dissolution: If dissolving the acid in organic solvents, always add the solid to the solvent (never solvent to solid). Causality: This controls the heat of dissolution, preventing localized boiling and hazardous splashing.

Phase 3: Post-Operation Decontamination
  • Surface Cleaning: Wipe down the balance and hood surfaces with a damp, disposable cloth using a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize any residual acid.

  • Doffing PPE: Remove the outer nitrile gloves first, turning them inside out to contain chemical contamination. Wash hands immediately after removing the inner neoprene gloves.

Segregated Waste Management & Disposal Plan

Halogenated organic compounds require strict segregation from non-halogenated waste to prevent dangerous exothermic reactions, preserve container integrity, and manage environmental disposal costs[6][7].

  • Liquid Waste: Collect any solvent mixtures containing this compound in a designated, chemically compatible container (e.g., a 5-gallon white high-density polyethylene carboy) explicitly labeled "Halogenated Organic Waste"[7].

  • Solid Waste: Dispose of contaminated weighing boats, spatulas, and outer gloves in a sealed, labeled solid hazardous waste bin.

  • Prohibited Actions: Never mix this halogenated waste with strong bases, heavy metals, or non-halogenated solvents. Commingling these streams can cause violent reactions and drastically increase institutional disposal costs[6].

Operational Workflow & Incident Response

G Assess 1. Hazard Assessment (Lipophilic & Acidic) PPE 2. Don PPE Matrix (Nitrile/Neoprene, Goggles) Assess->PPE Hood 3. Engineering Control (Chemical Fume Hood) PPE->Hood Handle 4. Execute Handling (Weighing/Transfer) Hood->Handle Spill Incident: Spill or Exposure? Handle->Spill Response Emergency Response (Evacuate / HF Protocol) Spill->Response Yes Waste 5. Waste Disposal (Halogenated Segregation) Spill->Waste No Response->Waste

Workflow for handling halogenated aromatic acids and incident response.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Working with Chemicals." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US), 2011.[Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." U.S. Department of Labor.[Link]

  • Occupational Safety and Health Administration (OSHA). "1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories." U.S. Department of Labor.[Link]

  • Temple University Environmental Health and Radiation Safety. "Halogenated Solvents in Laboratories."[Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.